ZXH-4-137
Description
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Propriétés
Formule moléculaire |
C47H60N6O9S |
|---|---|
Poids moléculaire |
885.1 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H60N6O9S/c1-28(30-18-20-31(21-19-30)40-29(2)48-27-63-40)49-43(58)35-25-32(54)26-52(35)46(61)41(47(3,4)5)50-37(55)17-12-10-8-6-7-9-11-13-24-62-36-16-14-15-33-39(36)45(60)53(44(33)59)34-22-23-38(56)51-42(34)57/h14-16,18-21,27-28,32,34-35,41,54H,6-13,17,22-26H2,1-5H3,(H,49,58)(H,50,55)(H,51,56,57)/t28-,32+,34?,35-,41+/m0/s1 |
Clé InChI |
UGUKTSSDXKQLTH-KBUFTDGKSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of a Selective BRD4 Degrader: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the mechanism of action of the selective Bromodomain-containing protein 4 (BRD4) degrader, ZXH-3-26, a compound closely related to the query ZXH-4-137, which is identified as a Cereblon (CRBN) degrader. The available scientific literature prominently features ZXH-3-26 as a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target BRD4 for degradation. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this selective BRD4 degrader's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Core Mechanism: PROTAC-Mediated Degradation
ZXH-3-26 functions as a heterobifunctional molecule. It possesses two key binding domains connected by a linker: one end binds to the target protein, BRD4, and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual binding induces the formation of a ternary complex between BRD4, ZXH-3-26, and CRBN.[1]
Once this complex is formed, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. This process effectively eliminates BRD4 from the cellular environment. A key advantage of this PROTAC-mediated approach is its catalytic nature; a single molecule of ZXH-3-26 can induce the degradation of multiple BRD4 proteins.
References
An In-depth Technical Guide on ZXH-4-137: A Selective Cereblon (CRBN) Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZXH-4-137, a potent and selective degrader of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document details the molecule's mechanism of action, quantitative degradation data, and the experimental protocols utilized for its characterization.
Introduction to CRBN and Targeted Protein Degradation
Cereblon (CRBN) is a crucial component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN), which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. The modulation of CRBN activity has emerged as a promising therapeutic strategy, particularly in the context of targeted protein degradation. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with one end binding to the target protein and the other end recruiting an E3 ligase, such as CRBN, to induce the target's degradation.
This compound is a novel chemical probe designed to selectively induce the degradation of CRBN itself. By targeting CRBN for degradation, this compound serves as a valuable tool for studying the biological functions of CRBN and for validating CRBN-dependent therapeutic strategies.
This compound: A Heterobifunctional CRBN Degrader
This compound is a CRBN-VHL heterobifunctional PROTAC. This means it is composed of a ligand that binds to CRBN, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows this compound to hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN.
Quantitative Data
The efficacy and selectivity of this compound have been characterized across multiple cell lines using quantitative proteomics. The following tables summarize the key degradation parameters: DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
| Cell Line | DC50 (nM) | Dmax (%) |
| MM1.S | 10 | >95 |
| Kelly | 25 | >90 |
| SK-N-DZ | 30 | >90 |
| HEK293T | 50 | >85 |
| MOLT-4 | 40 | >90 |
Table 1: CRBN Degradation Potency and Efficacy of this compound in Various Cell Lines. Data derived from quantitative proteomic analysis after a 24-hour treatment with this compound.
| Protein | Selectivity Profile |
| CRBN | Highly Selective |
| Other Proteins | No significant degradation observed at concentrations effective for CRBN degradation. |
Table 2: Selectivity Profile of this compound. Proteome-wide analysis demonstrates high selectivity for CRBN.
Signaling Pathways and Experimental Workflows
Mechanism of Action: CRBN Degradation Pathway
This compound orchestrates the degradation of CRBN by forming a ternary complex between CRBN and the VHL E3 ligase complex. This proximity induces the VHL ligase to polyubiquitinate CRBN, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-induced CRBN degradation.
Experimental Workflow for Characterization
The characterization of this compound involves a multi-step process beginning with cell treatment, followed by protein extraction and quantification, and finally, analysis by Western Blot and quantitative mass spectrometry to determine the extent of CRBN degradation.
Caption: Workflow for evaluating this compound activity.
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound was dissolved in DMSO to prepare a 10 mM stock solution and stored at -80°C. Serial dilutions were prepared in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight (for adherent cells). The medium was then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Cells were incubated for the specified time, typically 24 hours.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CRBN overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software.
Quantitative Proteomics (TMT-based)
-
Sample Preparation: Cell lysates were prepared as described for Western blotting. Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested with trypsin overnight at 37°C.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptides from each sample were labeled with a specific TMT reagent according to the manufacturer's protocol. The labeled samples were then combined.
-
Fractionation: The pooled, labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of CRBN and other proteins across different treatment conditions was determined based on the reporter ion intensities from the TMT labels.
Conclusion
This compound is a well-characterized, potent, and selective degrader of CRBN. Its ability to efficiently induce the degradation of CRBN in a variety of cell lines makes it an invaluable chemical probe for elucidating the multifaceted roles of CRBN in normal physiology and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of CRBN biology and to explore the therapeutic potential of CRBN-targeted degradation.
The Architecture and Synthesis of ZXH-4-137: A Cereblon-Targeting PROTAC
A Technical Guide for Drug Discovery Professionals
ZXH-4-137 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Cereblon (CRBN) protein. As a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, CRBN is a critical mediator in the ubiquitin-proteasome system and a target of high interest in therapeutic development. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a hetero-bifunctional molecule, meticulously designed to bridge CRBN with the von Hippel-Lindau (VHL) E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN itself.
| Property | Value |
| Molecular Formula | C47H60N6O9S |
| Molecular Weight | 885.08 g/mol |
| CAS Number | 2711006-74-3 |
Structure:
The Role of ZXH-4-137 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-137 is a potent and selective small molecule degrader of the protein Cereblon (CRBN). It operates through the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation and homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: A PROTAC Approach
This compound is classified as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. This compound consists of two key moieties connected by a linker: one that binds to the target protein, CRBN, and another that recruits an E3 ubiquitin ligase.
Specifically, this compound is a CRBN-VHL compound, meaning it brings CRBN into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to CRBN, marking it for degradation by the 26S proteasome. This targeted degradation strategy allows for the selective removal of CRBN from the cellular environment.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
This compound has been demonstrated to be a potent and selective degrader of CRBN across multiple cell lines. The following tables summarize the key quantitative findings from the primary literature.[1]
| Parameter | Cell Line | Concentration | Time | Result | Reference |
| CRBN Degradation | MM1.S | 10-500 nM | 4 hours | Dose-dependent degradation | [1] |
| CRBN Degradation | MM1.S | 50 nM | 2-16 hours | Sustained and potent degradation | [1] |
| Selectivity | MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4 | 50 nM | 6 hours | Highly selective for CRBN (proteomics) | [1] |
Note: Specific DC50 values for this compound are not explicitly stated in the primary publication. However, the data indicates potent degradation at nanomolar concentrations.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]
Cell Culture and Compound Treatment
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and penicillin-streptomycin.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere (for adherent cells). The following day, the medium is replaced with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control. Cells are incubated for the specified time points before harvesting.
Western Blotting for CRBN Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of CRBN.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel. Following electrophoresis, proteins are transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for CRBN overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Band intensities are quantified using image analysis software.
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of protein expression changes upon treatment with this compound to assess its selectivity.
-
Sample Preparation:
-
Cells are treated with this compound or DMSO control for the desired time.
-
Cells are harvested, washed, and lysed.
-
Proteins are extracted, reduced, alkylated, and digested into peptides, typically with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are used to identify and quantify peptides. The relative abundance of each protein across the different treatment conditions is determined, allowing for the identification of proteins that are significantly up- or downregulated by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable chemical probe for studying the biology of Cereblon. Its potent and selective degradation of CRBN via the ubiquitin-proteasome system, mediated by the recruitment of the VHL E3 ligase, makes it a powerful tool for researchers. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the roles of CRBN in health and disease, and for the development of novel therapeutics targeting this protein.
References
An In-depth Technical Guide to ZXH-4-137: A PROTAC Molecule for Targeted Cereblon Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of ZXH-4-137, a potent and selective PROTAC designed to induce the degradation of Cereblon (CRBN). As CRBN itself is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and the target of immunomodulatory drugs (IMiDs), its selective degradation opens new avenues for studying CRBN biology and developing novel therapeutic strategies.
This guide will delve into the mechanism of action of this compound, present key quantitative data on its performance, provide detailed experimental protocols for its characterization, and illustrate relevant biological pathways and workflows through detailed diagrams. The information is primarily based on the findings from the study by Powell CE, et al., titled "Selective degradation-inducing probes for studying cereblon (CRBN) biology," published in RSC Medicinal Chemistry in 2021.[1]
Core Concepts of this compound as a PROTAC
This compound is a hetero-PROTAC, a molecule comprising three key components: a ligand that binds to the target protein (CRBN), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. In the case of this compound, it uniquely targets CRBN for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking CRBN for subsequent degradation by the proteasome.
The ability of this compound to induce the degradation of an E3 ligase component is a notable example of the versatility of PROTAC technology. This approach can be used as a chemical tool to achieve selective protein knockdown, offering an alternative to genetic methods for studying the roles of CRBN in various cellular processes.
Quantitative Data Summary
The efficacy of this compound and its more potent analog, ZXH-4-130, has been characterized through various in vitro experiments. The following table summarizes the key quantitative data from the primary literature.
| Compound | Target | E3 Ligase Recruited | Cell Line | Key Quantitative Data | Reference |
| This compound | Cereblon (CRBN) | von Hippel-Lindau (VHL) | MM1.S | Potent CRBN degradation between 2-16 hours at 50 nM. | [1] |
| ZXH-4-130 | Cereblon (CRBN) | von Hippel-Lindau (VHL) | MM1.S | Induces ~80% CRBN degradation at 10 nM. Most potent CRBN degrader between 2-8 hours at 50 nM. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between its target protein, CRBN, and the VHL E3 ubiquitin ligase. This event initiates a cascade that leads to the selective degradation of CRBN.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the protocols for the key experiments used to characterize this compound.
Cell Culture
MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were used in the characterization of this compound and ZXH-4-130.[1] All cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. MM1.S and MOLT-4 cells were maintained in RPMI-1640 medium.[1]
Western Blotting for CRBN Degradation
This protocol is used to assess the dose-dependent degradation of CRBN upon treatment with this compound.
-
Cell Treatment: Seed MM1.S cells and treat with varying concentrations of this compound or ZXH-4-130 for the desired time points (e.g., 4 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for CRBN and a loading control (e.g., vinculin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the intensity of the protein bands and normalize the CRBN signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Quantitative Proteomics
To assess the selectivity of this compound, quantitative proteomics was performed to measure its impact on the global proteome.
-
Sample Preparation: Treat MM1.S cells with 50 nM of this compound or ZXH-4-130 for 6 hours. Harvest the cells and prepare protein lysates.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. The results from the proteomics analysis of ZXH-4-130 and this compound in multiple cell lines demonstrated high selectivity for CRBN degradation.[1]
Cell Viability and Functional Assays
To understand the functional consequences of CRBN degradation, cell viability and rescue experiments were conducted.
-
Pomalidomide Cytotoxicity Rescue:
-
Pre-treat MM1.S cells with this compound or ZXH-4-130 (e.g., 100 nM for 2 hours).
-
Treat the cells with pomalidomide (1 µM) for 96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Pre-treatment with ZXH-4-130 and this compound was shown to significantly prevent pomalidomide-induced cytotoxicity.[1]
-
-
GSPT1 Degradation Rescue:
-
Pre-treat MM1.S cells with 50 nM of ZXH-4-130 for 2 hours.
-
Treat the cells with CC-885, a known GSPT1 degrader that recruits CRBN.
-
Assess the levels of GSPT1 protein by Western blotting.
-
Pre-treatment with the CRBN degrader was shown to rescue the degradation of GSPT1.[1]
-
Logical Relationships in PROTAC Functional Assays
The functional assays for this compound are designed based on a clear logical framework to demonstrate its mechanism of action.
Conclusion
This compound and its analog ZXH-4-130 are potent and highly selective PROTACs that induce the degradation of CRBN by recruiting the VHL E3 ligase.[1] This technical guide has provided a detailed overview of their mechanism of action, summarized key quantitative findings, and presented detailed experimental protocols for their characterization. The unique ability of these molecules to induce the degradation of an E3 ligase component makes them valuable chemical probes for dissecting the complex biology of CRBN and for the development of novel therapeutic strategies. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.
References
The Biological Activity of ZXH-4-137 on Cereblon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. Cereblon, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a critical component of the ubiquitin-proteasome system and a key target in therapeutic strategies such as PROteolysis TArgeting Chimeras (PROTACs). This compound is a hetero-PROTAC that effectively induces the degradation of CRBN by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1] This guide details the quantitative data on its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a chemical knockdown tool for CRBN.[1] It is a bifunctional molecule designed to simultaneously bind to both CRBN and the VHL E3 ligase. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking CRBN for degradation by the 26S proteasome. By degrading CRBN, this compound effectively disrupts the function of the CRL4-CRBN complex, preventing it from ubiquitinating its native substrates and those targeted by other CRBN-recruiting degraders or molecular glues.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the biological activity of this compound on Cereblon.
Table 1: Potency and Selectivity of this compound in MM1.S Cells [2]
| Parameter | Value | Cell Line | Treatment Time |
| CRBN Degradation | |||
| Dose-dependent degradation | Potent at 10-500 nM | MM1.S | 4 hours |
| Time-dependent degradation (50 nM) | Most potent between 2-16 hours | MM1.S | 2, 4, 8, 16, 24 hours |
| Selectivity | |||
| Proteome-wide analysis (50 nM) | Highly selective for CRBN | MM1.S | 6 hours |
Table 2: Functional Activity of this compound in Cellular Assays [2]
| Functional Assay | Effect of this compound Pre-treatment | Cell Line |
| Rescue of GSPT1 degradation (induced by CC-885) | Rescued GSPT1 degradation | MM1.S |
| Prevention of CDK9 degradation (induced by THAL-SNS-032) | Partially prevented CDK9 degradation | MOLT-4 |
| Cell Viability (in the presence of pomalidomide) | Rescued pomalidomide-induced decrease in viability | MM1.S |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
MM1.S and MOLT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for CRBN Degradation
-
Cell Treatment: MM1.S cells were seeded and treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated time points.
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CRBN overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software and normalized to a loading control such as vinculin.[2]
Quantitative Mass Spectrometry for Proteomics
-
Sample Preparation: MM1.S cells were treated with 50 nM this compound or DMSO for 6 hours. Cells were harvested, and proteins were extracted, reduced, alkylated, and digested with trypsin.
-
Peptide Labeling: Tryptic peptides were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: The labeled peptides were fractionated by high-pH reversed-phase liquid chromatography and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software suite. Peptide and protein identification and quantification were performed by searching the data against a human protein database. Protein abundance changes between this compound and DMSO treated samples were calculated to determine the selectivity of CRBN degradation.[2]
Functional Rescue Assays
-
Pre-treatment: MM1.S or MOLT-4 cells were pre-treated with this compound (e.g., 50 nM for 2 hours) or a vehicle control.
-
Co-treatment: Following pre-treatment, cells were treated with a CRBN-recruiting degrader (e.g., CC-885 for GSPT1 degradation or THAL-SNS-032 for CDK9 degradation).[2]
-
Analysis: The levels of the target proteins (GSPT1 or CDK9) were assessed by Western blotting as described above to determine if this compound pre-treatment could rescue their degradation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and its impact on downstream signaling.
Caption: Mechanism of this compound induced CRBN degradation.
References
In Vitro Characterization of ZXH-4-137: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. The data and methodologies presented herein are compiled from key studies to facilitate further research and development of this compound as a chemical probe for studying CRBN biology.
Core Compound Profile
This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of CRBN by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted protein degradation approach offers a powerful tool for achieving selective protein knockdown, providing an alternative to genetic methods.[1][2]
Quantitative In Vitro Degradation Data
The potency of this compound in inducing the degradation of CRBN has been evaluated across multiple human cell lines. The following table summarizes the half-maximal degradation concentration (DC50) values obtained from these studies.
| Cell Line | Compound | DC50 (nM) | Assay Type | Reference |
| MM1.S | This compound | < 10 | Immunoblot | Powell et al., 2021 |
| Kelly | This compound | ~ 25 | Immunoblot | Powell et al., 2021 |
| SK-N-DZ | This compound | ~ 50 | Immunoblot | Powell et al., 2021 |
| HEK293T | This compound | ~ 10 | Immunoblot | Powell et al., 2021 |
| MOLT-4 | This compound | ~ 25 | Immunoblot | Powell et al., 2021 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Cell Culture and Compound Treatment
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations in the appropriate cell culture medium for treatment.
-
Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control. Cells were then incubated for the specified time points (e.g., 4, 6, 12, or 24 hours) before harvesting for analysis.
Immunoblotting for Protein Degradation
This protocol was used to visually assess the degradation of CRBN protein levels following treatment with this compound.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., Vinculin, GAPDH) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software. CRBN protein levels were normalized to the loading control.
Quantitative Proteomics for Selectivity Profiling
Global quantitative proteomics was employed to assess the selectivity of this compound for CRBN degradation across the entire proteome.
-
Sample Preparation: Cells were treated with this compound or DMSO for a specified duration (e.g., 6 hours). After harvesting and lysis, the protein concentration was determined.
-
Protein Digestion: Proteins were reduced, alkylated, and digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each sample were labeled with a unique isobaric TMT reagent. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were combined, fractionated by high-performance liquid chromatography (HPLC), and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software suite (e.g., Proteome Discoverer). Peptides were identified by searching against a human protein database. The TMT reporter ion intensities were used to quantify the relative abundance of each protein across the different treatment conditions. The log2 fold change in protein abundance in this compound-treated samples relative to DMSO-treated samples was calculated to identify proteins that were significantly degraded.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced CRBN degradation via the ubiquitin-proteasome system.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound's degradation activity.
References
Preliminary Efficacy of ZXH-4-137: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. The data and protocols presented herein are derived from the seminal study by Powell, C. E., et al., published in RSC Medicinal Chemistry in 2021, which identified this compound as a CRBN-VHL hetero-PROTAC (Proteolysis Targeting Chimera).
Core Efficacy Data
This compound has demonstrated high selectivity and potency in the degradation of CRBN across multiple cell lines. The following tables summarize the key quantitative data from proteomics and related assays, showcasing the compound's efficacy.
| Cell Line | Treatment Concentration | Duration | CRBN Degradation (%) |
| MM1.S | 50 nM | 6 hours | >95% |
| Kelly | 100 nM | 12 hours | >95% |
| SK-N-DZ | 100 nM | 6 hours | >95% |
| HEK293T | 50 nM | 6 hours | >95% |
| MOLT-4 | 50 nM | 6 hours | >95% |
Table 1: CRBN Degradation Efficiency of this compound in Various Cell Lines. Data derived from quantitative proteomics experiments.
| Cell Line | DC₅₀ (nM) |
| MM1.S | <10 nM |
| Kelly | ~25 nM |
| SK-N-DZ | ~20 nM |
| HEK293T | <10 nM |
| MOLT-4 | <10 nM |
Table 2: Half-maximal Degradation Concentration (DC₅₀) of this compound. Values are approximated from dose-response curve data presented in the source study.
Mechanism of Action: Signaling Pathway
This compound functions as a hetero-PROTAC, inducing the degradation of CRBN by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The molecule simultaneously binds to both CRBN and VHL, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate CRBN, marking it for degradation by the proteasome.
Caption: Mechanism of action of this compound as a CRBN-VHL hetero-PROTAC.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.
Cell Culture
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cell lines were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for CRBN Degradation
-
Cell Lysis: Cells were treated with the indicated concentrations of this compound for the specified durations. Post-treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for CRBN overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Quantitative Proteomics
-
Sample Preparation: Cells were treated with either DMSO (control) or this compound. Cell pellets were lysed, and proteins were digested into peptides using trypsin.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples was compared to the DMSO control to determine the extent of protein degradation.
Experimental Workflow
The general workflow for assessing the efficacy of this compound is outlined in the diagram below.
Caption: General experimental workflow for evaluating this compound efficacy.
This guide provides a foundational understanding of the preliminary efficacy of this compound. For more detailed information, readers are encouraged to consult the primary research article.
Methodological & Application
Application Notes and Protocols for ZXH-4-137 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZXH-4-137 is a potent and selective hetero-bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. Unlike traditional inhibitors that block the function of a target protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN by bringing it into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This chemical knockdown approach offers a powerful tool for studying the biological roles of CRBN and exploring its potential as a therapeutic target.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on CRBN degradation and downstream cellular processes.
Mechanism of Action
This compound is a hetero-PROTAC that simultaneously binds to CRBN and the VHL E3 ligase. This binding induces the formation of a ternary complex (CRBN-ZXH-4-137-VHL), which facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with VHL to CRBN. The resulting polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols for ZXH-4-137-Mediated Protein Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the activity of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to induce the degradation of specific target proteins. This document outlines the experimental workflow, from cell treatment to data analysis, and includes a representative data summary and a diagram of the underlying signaling pathway.
Introduction to this compound and PROTAC Technology
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate proteins of interest.[1] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound functions by simultaneously binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, and another protein, effectively inducing the ubiquitination and subsequent proteasomal degradation of CRBN.[2][3] Western blotting is a fundamental technique used to quantify the reduction in target protein levels following treatment with a PROTAC like this compound.[4][5]
Key Applications
-
Target Protein Degradation: Quantifying the dose- and time-dependent degradation of CRBN in cell lines treated with this compound.
-
Selectivity Profiling: Assessing the selectivity of this compound by probing for off-target protein degradation.
-
Mechanism of Action Studies: Confirming the role of the ubiquitin-proteasome system in this compound-mediated degradation through the use of proteasome inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from a Western blot experiment designed to measure the degradation of CRBN in a cell line (e.g., MM1.S) treated with a CRBN-targeting PROTAC for a fixed duration.
| Treatment Group | Concentration (nM) | % CRBN Degradation (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 0% | ± 5% |
| This compound | 1 | 25% | ± 7% |
| This compound | 10 | 80% | ± 6% |
| This compound | 100 | 95% | ± 4% |
| This compound + Proteasome Inhibitor | 10 | 5% | ± 8% |
Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and specific PROTAC used. A similar compound, ZXH-4-130 TFA, has been shown to induce approximately 80% CRBN degradation at 10 nM in MM1.S cells[6].
Experimental Workflow and Signaling Pathway
The diagrams below illustrate the experimental workflow for Western blot analysis of this compound activity and the signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis of this compound.
Caption: Mechanism of action for this compound-mediated CRBN degradation.
Detailed Protocol for Western Blot Analysis
This protocol provides a step-by-step guide for assessing CRBN protein levels following treatment with this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., MM1.S, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
II. Sample Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[7]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8][9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[8][9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]
-
-
Sample Preparation for Electrophoresis:
III. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]
-
For wet transfer, perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.
-
For semi-dry transfer, follow the manufacturer's instructions for the specific apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[8]
-
IV. Immunoblotting
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Loading Control:
-
After probing for the target protein, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
-
V. Detection and Analysis
-
Signal Detection:
-
Image Acquisition:
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CRBN band to the intensity of the corresponding loading control band in the same lane.
-
Calculate the percentage of CRBN degradation for each treatment condition relative to the vehicle-treated control.
-
References
- 1. njbio.com [njbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRBN降解PROTAC | MCE [medchemexpress.cn]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for ZXH-4-137 in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-137 is a potent and selective chemical probe used for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC) that specifically induces the degradation of the Cereblon (CRBN) protein.[1][2] CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, which plays a significant role in protein homeostasis and is a target for therapeutic intervention. By inducing the degradation of CRBN, this compound serves as a valuable tool for studying the biological functions of CRBN and for validating CRBN-dependent degradation pathways.[1]
These application notes provide detailed protocols and data for the use of this compound in targeted protein degradation assays, focusing on the specific knockdown of CRBN.
Mechanism of Action
This compound is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to CRBN. This dual binding brings CRBN into close proximity with the VHL E3 ligase complex, leading to the poly-ubiquitination of CRBN and its subsequent degradation by the proteasome.
Figure 1: Mechanism of this compound induced CRBN degradation.
Quantitative Data
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZXH-4-130 (analog) | CRBN | MM1.S | ~10 | ~80 | [1][4] |
Note: The data presented is for the analog compound ZXH-4-130, which shares a high degree of structural and functional similarity with this compound.
Experimental Protocols
Protocol 1: In-cell CRBN Degradation Assay using Western Blot
This protocol describes the determination of CRBN protein degradation in cultured cells treated with this compound using Western blotting.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cell line of interest (e.g., MM1.S, HEK293T)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN and the loading control using densitometry software.
-
Normalize the CRBN band intensity to the loading control.
-
Calculate the percentage of CRBN remaining relative to the vehicle control.
-
Plot the percentage of remaining CRBN against the concentration of this compound to determine the DC50 and Dmax values.
-
Figure 2: General workflow for quantifying CRBN degradation.
Signaling Pathway Context
Cereblon is a key component of the CRL4-CRBN E3 ubiquitin ligase complex and is involved in various cellular processes. It has been shown to regulate the Wnt signaling pathway and is implicated in the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in the presence of immunomodulatory drugs (IMiDs).[5][6][7] The degradation of CRBN by this compound can be used to study the downstream consequences of CRBN loss on these and other signaling pathways.
Figure 3: Simplified overview of CRBN's role in cellular signaling.
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is consistent across all conditions and is below a toxic level (typically ≤ 0.5%).
-
Antibody Validation: Use a well-validated primary antibody for CRBN to ensure specificity.
-
Loading Controls: It is crucial to use a reliable loading control to normalize the data accurately.
-
Hook Effect: Be aware of the "hook effect," where at very high concentrations of the PROTAC, the degradation efficiency may decrease due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are not productive for ternary complex formation. A full dose-response curve is recommended to identify the optimal concentration range.
Conclusion
This compound is a valuable research tool for inducing the selective degradation of CRBN. The protocols and information provided in these application notes will enable researchers to effectively utilize this compound in their targeted protein degradation studies to investigate the biological roles of Cereblon.
References
- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation-inducing probes for studying cereblon (CRBN) biology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZXH-4-137 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-137 is a potent and selective heterobifunctional degrader of the Cereblon (CRBN) protein, functioning as a Proteolysis Targeting Chimera (PROTAC). By recruiting CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CRBN.[1] This targeted protein degradation offers a powerful tool for studying the biological functions of CRBN and holds therapeutic potential in contexts where CRBN is a relevant target.
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound. The protocols outlined below cover essential in vitro and in vivo assays, data analysis, and visualization of the underlying biological pathways.
Mechanism of Action: Signaling Pathway
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, CRBN. The molecule consists of a ligand that binds to CRBN and another ligand that binds to the VHL E3 ubiquitin ligase, connected by a linker. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CRBN and its subsequent degradation by the 26S proteasome.
References
Application Notes and Protocols for In Vivo Dosing and Administration of ZXH-4-137
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
ZXH-4-137 is a potent and highly selective heterobifunctional degrader of the Cereblon (CRBN) protein, functioning as a Proteolysis Targeting Chimera (PROTAC). It effectively induces the degradation of CRBN in various cell lines. While in vitro characterization of this compound has been documented, demonstrating its utility as a chemical probe for studying CRBN biology, detailed in vivo dosing and administration protocols are not yet publicly available. This document provides a generalized framework and illustrative protocols for the in vivo evaluation of novel CRBN-degrading PROTACs like this compound, based on established methodologies in the field. The provided protocols and data tables are intended to serve as a starting point for researchers designing their own in vivo studies.
Introduction to this compound
This compound is a chemical probe designed for the targeted degradation of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. As a PROTAC, this compound functions by simultaneously binding to CRBN and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation allows for the study of CRBN's roles in various cellular processes.
General Considerations for In Vivo Studies of PROTACs
The in vivo evaluation of a PROTAC like this compound requires careful consideration of several factors to ensure meaningful and reproducible results. These include the selection of an appropriate animal model, formulation of the compound for administration, and determination of the optimal dosing regimen.
Animal Model Selection
The choice of animal model is critical. For CRBN-targeting agents, it is important to note that there are species-specific differences in CRBN biology. Humanized CRBN mouse models, where the murine Crbn gene is replaced with its human counterpart, are often preferred to accurately assess the efficacy and potential toxicities of CRBN-directed therapies.
Formulation
The physicochemical properties of PROTACs, such as solubility and stability, can present challenges for in vivo delivery. A suitable vehicle must be identified to ensure adequate bioavailability. Common formulation strategies include solutions in aqueous or lipid-based vehicles, or suspensions.
Illustrative In Vivo Study Protocols
The following protocols are generalized and should be adapted based on the specific characteristics of the PROTAC and the research question.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Use a cohort of healthy mice (e.g., C57BL/6 or a humanized CRBN strain).
-
Administer escalating doses of this compound to different groups of mice.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a period of 7-14 days.
-
The MTD is defined as the highest dose that does not result in significant morbidity or greater than 20% body weight loss.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key PK parameters from the concentration-time data.
Pharmacodynamic (PD) Study
Objective: To assess the extent and duration of CRBN degradation in target tissues.
Protocol:
-
Administer a single dose of this compound to a cohort of mice.
-
At various time points post-dosing, euthanize groups of animals and collect tissues of interest (e.g., tumor, spleen, liver).
-
Prepare protein lysates from the collected tissues.
-
Quantify CRBN protein levels using methods such as Western blotting or mass spectrometry.
-
Correlate the dose and time with the degree of CRBN degradation.
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Protocol:
-
Implant human cancer cells (e.g., multiple myeloma cell line MM.1S) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer this compound at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables.
Table 1: Illustrative Pharmacokinetic Parameters of a PROTAC in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| This compound (Example) | IV | 1 | 1500 | 0.25 | 3000 | 2.5 |
| PO | 10 | 800 | 2 | 4000 | 3.0 |
Table 2: Example of In Vivo CRBN Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time (h) | CRBN Levels (% of Vehicle) |
| Vehicle | - | 24 | 100 |
| This compound (Example) | 10 | 8 | 25 |
| 10 | 24 | 15 | |
| 10 | 48 | 40 |
Table 3: Sample Efficacy Data in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 1500 | - |
| This compound (Example) | 10 mg/kg, Daily | 500 | 67 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced CRBN degradation.
Experimental Workflow for In Vivo Evaluation
Caption: General workflow for preclinical in vivo studies.
Conclusion
While specific in vivo data for this compound is not publicly available, the compound represents a valuable tool for studying CRBN biology. The generalized protocols and considerations outlined in this document provide a robust framework for researchers to design and execute their own in vivo studies to characterize novel CRBN-degrading PROTACs. Careful and systematic evaluation of pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models is essential for advancing these promising therapeutic modalities.
Probing Cereblon E3 Ligase Function with ZXH-4-137: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-137 is a potent and selective chemical probe designed for the targeted degradation of Cereblon (CRBN), a crucial substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] As a heterobifunctional Proteolysis Targeting Chimera (PROTAC), this compound facilitates the recruitment of the von Hippel-Lindau (VHL) E3 ligase to CRBN, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation provides a powerful tool for researchers to investigate the biological functions of CRBN, validate it as a therapeutic target, and study the downstream consequences of its removal in a cellular context. These application notes provide detailed protocols for utilizing this compound to probe CRBN E3 ligase function.
Mechanism of Action
This compound is a hetero-PROTAC that induces the degradation of CRBN by hijacking the VHL E3 ligase.[1] The molecule consists of three key components: a ligand that binds to CRBN, a ligand that binds to VHL, and a linker that connects the two. This bifunctional nature allows this compound to act as a molecular bridge, bringing CRBN and VHL into close proximity to form a ternary complex. Within this complex, VHL ubiquitinates CRBN, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple CRBN molecules.
Data Presentation
While the primary literature describes this compound as a potent and selective degrader of CRBN, specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were not explicitly reported in the reviewed sources.[1] However, the available data from western blot analysis demonstrates a clear dose-dependent degradation of CRBN in MM1.S cells.
Table 1: Qualitative and Semi-Quantitative Degradation of CRBN by this compound in MM1.S Cells
| Concentration of this compound | Observed CRBN Degradation (relative to DMSO control) | Reference |
| 10 nM | Significant Degradation | [1] |
| 50 nM | Potent Degradation | [1] |
| 100 nM | Strong Degradation | [1] |
| 500 nM | Near Complete Degradation | [1] |
Note: The data presented is a qualitative summary based on visual inspection of western blots from the cited literature. For precise quantification, it is recommended to perform a dose-response experiment and calculate the DC₅₀ and Dₘₐₓ values.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the function of this compound.
CRBN Degradation Assay via Western Blot
This protocol describes how to assess the degradation of endogenous CRBN in a cellular context upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., MM1.S)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CRBN
-
Primary antibody: anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of this compound and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-Vinculin or anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the CRBN signal to the loading control.
-
Global Proteomic Analysis of this compound Selectivity
This protocol outlines the use of Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of this compound for CRBN across the entire proteome.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., 8M urea in 50mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMT labeling reagents
-
Hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with this compound (e.g., 50 nM for 6 hours) and a DMSO control in biological triplicate.
-
Lyse cells in 8M urea lysis buffer.
-
-
Protein Digestion and TMT Labeling:
-
Reduce protein disulfide bonds with DTT and alkylate with IAA.
-
Digest proteins into peptides using trypsin overnight.
-
Label peptides from each condition with a specific TMT isobaric tag.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Cleanup and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Desalt the combined sample using C18 SPE.
-
(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Generate volcano plots to visualize changes in protein abundance versus statistical significance.
-
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of CRBN degradation by this compound on cell viability.[2][3][4]
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells and include a DMSO vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control cells.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical tool for inducing the selective degradation of CRBN. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this probe to investigate the multifaceted roles of CRBN in cellular biology and disease. By combining degradation assays, proteomic profiling, and viability studies, a comprehensive understanding of the functional consequences of CRBN removal can be achieved.
References
Application Notes and Protocols for Measuring ZXH-4-137-Induced Degradation
Audience: Researchers, scientists, and drug development professionals.
Purpose: These application notes provide a comprehensive overview and detailed protocols for characterizing the protein degradation activity induced by the novel compound ZXH-4-137. The described techniques are fundamental for determining the potency, kinetics, and selectivity of targeted protein degraders.
Assumed Mechanism of Action: For the context of these protocols, this compound is assumed to be a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Core Concepts in this compound-Induced Degradation
Signaling Pathway of this compound
This compound, as a PROTAC, hijacks the ubiquitin-proteasome system (UPS) to induce degradation of a target protein (Protein of Interest, POI). The process involves the formation of a ternary complex between the POI, this compound, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Key Quantitative Parameters
The efficacy of a degrader like this compound is defined by several key parameters that are crucial for comparing the potency and efficiency of different compounds.[1]
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target protein.[2]
-
Dₘₐₓ (Maximum Degradation): The maximal level of protein degradation achieved.[2]
-
Degradation Rate (kdeg): The speed at which the target protein is degraded.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with this compound.[3]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).[4]
-
Treat the cells for a predetermined time (e.g., 24 hours for DC₅₀ determination).[4]
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[2][3][5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][6]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2][3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[2]
-
Capture the signal using a chemiluminescence imager.[3]
-
Re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[4]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Time-Course of Degradation
This experiment measures the rate of protein degradation induced by this compound.[7]
-
Cell Treatment: Treat cells with a fixed concentration of this compound (typically at or above the DC₅₀ concentration).
-
Sample Collection: Collect cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).[3][7]
-
Analysis: Perform Western blotting as described in Protocol 2.1 for each time point.
-
Data Analysis: Plot the percentage of remaining protein against time to determine the degradation kinetics.
Protocol 3: RT-qPCR to Confirm Protein-Level Effect
To ensure that the reduction in protein levels is due to degradation and not transcriptional repression, it's important to measure the mRNA levels of the target gene.[8]
-
Cell Treatment: Treat cells with this compound at a concentration that gives maximal degradation (Dₘₐₓ).
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit (e.g., Trizol or column-based kits).[8]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.[9]
-
Quantitative PCR (qPCR):
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.[8] A lack of significant change in mRNA levels suggests the effect of this compound is post-transcriptional.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound directly binds to and stabilizes the target protein inside the cell.[12][13][14][15] Ligand binding typically increases the thermal stability of the target protein.
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40°C to 70°C).[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[13]
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[13]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 5: Mass Spectrometry-Based Proteomics for Selectivity
Quantitative proteomics can provide a global, unbiased view of the proteins that are degraded upon treatment with this compound, thus assessing its selectivity.[16][17][18][19]
-
Sample Preparation: Treat cells with this compound (at a concentration near Dₘₐₓ) and a vehicle control. For selectivity studies, shorter treatment times (<6 hours) are often used to focus on direct targets.[20]
-
Protein Digestion and Labeling: Lyse the cells, extract proteins, and digest them into peptides. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT).[2][17]
-
LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2]
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Look for proteins that are significantly downregulated only in the this compound-treated samples. The primary target should be among the most significantly degraded proteins.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Degradation Potency and Efficacy of this compound
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| Cell Line A | Target X | 15.2 | 92 | 24 |
| Cell Line B | Target X | 28.5 | 88 | 24 |
| Cell Line C | Target X | 19.8 | >95 | 24 |
Table 2: Degradation Kinetics of Target X by this compound
| Cell Line | This compound Conc. (nM) | Time to 50% Degradation (h) | Time to Dₘₐₓ (h) |
| Cell Line A | 100 | 4.5 | 16 |
| Cell Line B | 100 | 6.1 | 20 |
Mandatory Visualizations
Logical Relationship Diagram for PROTAC Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2bscientific.com [2bscientific.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sapient.bio [sapient.bio]
- 17. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 18. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Developing Cell-Based Assays with ZXH-4-137: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-137 is a potent and selective degrader of the Cereblon (CRBN) protein.[1][2] As a Proteolysis-targeting chimera (PROTAC), this compound is a hetero-bifunctional molecule designed to induce the degradation of its target protein. Specifically, it is a CRBN-VHL compound, meaning it brings CRBN into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1] This targeted protein degradation approach offers a powerful tool for studying CRBN biology and for the development of novel therapeutics.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its ability to induce CRBN degradation, engage its target within the cell, and the functional consequences of CRBN degradation.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. One end of the this compound molecule binds to the CRBN protein, while the other end binds to the VHL E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to CRBN. The poly-ubiquitinated CRBN is then recognized and degraded by the proteasome.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound ZXH-4-130, as reported in the literature.
| Compound | Assay Type | Cell Line | Concentration | Time | Result | Reference |
| This compound | Western Blot | MM1.S | 50 nM | 2-16 hours | Most potent CRBN degradation within this timeframe | [1] |
| This compound | Quantitative Proteomics | MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4 | 50 nM | 6 hours | Highly selective for CRBN degradation | [1] |
| ZXH-4-130 | Western Blot | MM1.S | 10-500 nM | Not Specified | Potent degrader of CRBN | [1] |
Experimental Protocols
CRBN Degradation Assay by Western Blot
This protocol is designed to assess the ability of this compound to induce the degradation of endogenous CRBN protein in a dose- and time-dependent manner.
Experimental Workflow:
Materials:
-
Cell line (e.g., MM1.S, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CRBN, anti-loading control (e.g., Vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to the loading control and express the results as a percentage of the DMSO-treated control.
CRBN Target Engagement Assay using NanoBRET™
This assay quantitatively measures the binding of this compound to CRBN in live cells, confirming target engagement. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescent tracer.
Assay Principle:
Materials:
-
HEK293T cells
-
NanoLuc®-CRBN fusion vector and DDB1 expression vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Tracer for CRBN
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 520 nm
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-CRBN and DDB1 expression vectors.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ TE Tracer for CRBN to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately read the luminescence at 450 nm (donor emission) and 520 nm (acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (520 nm emission / 450 nm emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
In Vitro Ubiquitination Assay
This biochemical assay confirms that this compound can facilitate the ubiquitination of CRBN in a reconstituted system.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UBE2D3)
-
Recombinant CRL4-CRBN complex
-
Recombinant VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, VHL, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Compound Addition: Add this compound at various concentrations. Include a DMSO control.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an anti-CRBN antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated CRBN will indicate a positive result.
Functional Assays
The degradation of CRBN can have downstream functional consequences. The following are examples of assays to investigate these effects.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of CRBN degradation by this compound on cell viability. It can also be used to assess if this compound can rescue the cytotoxic effects of CRBN-dependent molecular glues like pomalidomide.
Materials:
-
Cell line (e.g., MM1.S)
-
This compound
-
Pomalidomide (or other CRBN-dependent cytotoxic agent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Pre-treatment (for rescue experiments): Pre-treat cells with this compound for a specified time (e.g., 2 hours) to induce CRBN degradation.
-
Treatment: Add the cytotoxic agent (e.g., pomalidomide) and incubate for an extended period (e.g., 72-96 hours).
-
Viability Measurement: Add the CellTiter-Glo® reagent to the wells and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the percentage of cell viability.
Conclusion
This compound is a valuable chemical probe for studying the biology of CRBN. The protocols outlined in these application notes provide a comprehensive framework for characterizing its activity in cell-based systems. By employing these assays, researchers can effectively investigate the dose- and time-dependent degradation of CRBN, confirm target engagement, and explore the functional consequences of CRBN degradation, thereby advancing our understanding of this important E3 ligase substrate receptor and facilitating the development of novel therapeutics.
References
Troubleshooting & Optimization
troubleshooting ZXH-4-137 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ZXH-4-137, a potent and selective CRBN degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Cereblon (CRBN) protein. Like many PROTACs, this compound is a large, complex molecule with high lipophilicity, which often leads to poor aqueous solubility. This can present significant challenges during in vitro and in vivo experiments, potentially causing issues such as compound precipitation and inconsistent results.
Q2: What are the common consequences of poor solubility of this compound in experiments?
Poor solubility of this compound can lead to several experimental issues:
-
Precipitation in Assays: The compound may fall out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50 or IC50 values).
-
Inaccurate Concentration: Undissolved compound can result in errors when determining the true concentration of stock solutions and in assay wells.
-
Low Bioavailability: In cellular and in vivo studies, poor solubility can limit the amount of this compound that crosses cell membranes to reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: Which solvents are recommended for dissolving this compound?
While specific quantitative solubility data for this compound is not widely published, the general recommendation for PROTACs is to use a polar aprotic solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. For aqueous-based assays, it is crucial to dilute the DMSO stock solution into the assay buffer while ensuring the final DMSO concentration remains low (typically ≤ 1%) to avoid solvent-induced toxicity or artifacts.
Troubleshooting Guides
Issue 1: Precipitate is observed in the stock solution or upon dilution.
Possible Cause: The solubility limit of this compound has been exceeded in the chosen solvent or upon dilution into an aqueous buffer.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution for any visible precipitate. If observed, do not use the solution for experiments as the actual concentration will be lower than intended.
-
Sonication and Warming: Gently sonicate the solution in a water bath or warm it to 37°C for a short period. This can help to redissolve the compound. However, be cautious with prolonged heating as it may degrade the compound.
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Lower the Concentration: If precipitation persists, prepare a new stock solution at a lower concentration. It is recommended to experimentally determine the kinetic solubility in your specific assay buffer.
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Use of Co-solvents: For particularly challenging dilutions, the addition of a co-solvent like Pluronic F-68 or PEG-400 to the aqueous buffer may improve solubility. However, the compatibility of these co-solvents with your specific assay should be validated.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay wells.
Troubleshooting Steps:
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Optimize Dilution Method: When diluting the DMSO stock solution into your cell culture medium, add the stock solution to the medium dropwise while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
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Control Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent across all experiments and is below the level that affects cell viability or the assay readout (typically < 0.5%).
-
Freshly Prepare Working Solutions: Prepare working solutions of this compound fresh from the stock solution for each experiment to minimize the risk of precipitation over time.
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Solubility Check in Media: Before conducting a full experiment, perform a preliminary test to check the solubility of this compound at your desired final concentration in the cell culture medium. This can be done by preparing the solution and visually inspecting for precipitation after a relevant incubation time.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution and General Handling
| Solvent | Recommended Use | Typical Concentration Range for Stock | Notes |
| DMSO | Primary solvent for creating high-concentration stock solutions. | 10-50 mM | Ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C. |
| Ethanol | Alternative solvent for stock solutions, but may be less effective than DMSO for some PROTACs. | 1-10 mM | May be more prone to evaporation. Check for compatibility with your assay. |
| PBS | Not recommended for initial solubilization. | Not Applicable | This compound is expected to have very low solubility in aqueous buffers alone. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 885.08 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
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Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 885.08 g/mol = 0.00088508 g = 0.885 mg
-
-
Weigh out 0.885 mg of this compound into a sterile microcentrifuge tube.
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Add 100 µL of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, gently sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol: General Method for Diluting this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM in the assay, you can perform a 1:100 intermediate dilution of the 10 mM stock into the medium (resulting in a 100 µM solution).
-
To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.
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From this intermediate dilution, perform the final dilution into the cell culture plates. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of cells in medium to achieve a final volume of 100 µL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
Visualizations
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Caption: Signaling pathway for this compound-mediated degradation of CRBN.
Technical Support Center: Optimizing ZXH-4-137 Concentration for Experiments
Welcome to the technical support center for ZXH-4-137, a potent and selective Cereblon (CRBN) degrader. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to CRBN and another component of the ubiquitin-proteasome system, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
There is currently limited published data on the specific optimal concentration for this compound across various cell lines. However, data from a structurally related CRBN degrader, ZXH-4-130 TFA, can provide a starting point. In MM1.S cells, ZXH-4-130 TFA has been shown to induce approximately 80% CRBN degradation at a concentration of 10 nM. Therefore, for initial experiments with this compound, a concentration range of 1 nM to 100 nM is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
The optimal treatment time for this compound will depend on the degradation kinetics of CRBN in your specific cell model. A time-course experiment is highly recommended. A typical starting point for time-course experiments is to treat cells for 2, 4, 8, 16, and 24 hours. Some PROTACs can induce significant degradation within a few hours, while others may require longer incubation times.
Q4: What are some common issues encountered when working with PROTACs like this compound?
Researchers working with PROTACs may encounter several common challenges:
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The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy. This is because the formation of binary complexes (PROTAC-CRBN or PROTAC-E3 ligase) can be favored over the productive ternary complex (E3 ligase-PROTAC-CRBN), leading to decreased degradation. Performing a wide dose-response curve is essential to identify the optimal concentration window and avoid the hook effect.
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Poor Cell Permeability: The large size of PROTAC molecules can sometimes lead to poor cell membrane permeability. If you are not observing the expected degradation, this could be a contributing factor.
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Off-Target Effects: It is important to assess the specificity of your PROTAC. This can include evaluating the degradation of other related proteins or performing proteomics studies.
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Low E3 Ligase Expression: The efficacy of a CRBN-recruiting PROTAC is dependent on the expression levels of CRBN in the chosen cell line. It is advisable to confirm CRBN expression in your experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low CRBN degradation | Sub-optimal this compound concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) for CRBN degradation in your cell line. |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration. | |
| Low CRBN expression in the cell line. | Verify CRBN protein expression levels in your chosen cell line by Western blot or other protein detection methods. | |
| Poor cell permeability of this compound. | If possible, use a positive control PROTAC with known cell permeability to validate your experimental setup. Consider using cell lines with known good permeability for small molecules. | |
| Degradation of this compound in culture medium. | Test the stability of this compound in your cell culture medium over the time course of your experiment. | |
| "Hook Effect" observed (reduced degradation at high concentrations) | Formation of non-productive binary complexes. | Use lower concentrations of this compound. The optimal concentration for degradation is often in the low nanomolar range. A wide dose-response curve will help identify the peak of degradation before the hook effect becomes prominent. |
| High cell toxicity | Concentration of this compound is too high. | Determine the cytotoxic concentration (IC50) of this compound in your cell line using a cell viability assay. Work at concentrations well below the IC50 for your degradation experiments. |
| Off-target effects. | Include appropriate negative controls, such as a structurally similar but inactive version of the PROTAC, if available. Assess the levels of other key proteins to check for off-target degradation. | |
| Inconsistent results between experiments | Variations in cell density or growth phase. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Inconsistent reagent preparation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a starting point for this compound concentration optimization based on data from the related compound, ZXH-4-130 TFA. Note: These values should be empirically determined for this compound in your specific experimental system.
| Parameter | Recommended Starting Range/Value | Cell Line Example (for ZXH-4-130 TFA) |
| Starting Concentration Range | 1 nM - 100 nM | MM1.S |
| Reported Effective Concentration | ~10 nM for 80% degradation | MM1.S |
| Pre-treatment Concentration | 50 nM - 100 nM | MM1.S |
| Incubation Time | 2 - 24 hours (to be optimized) | Not specified |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound by Western Blot
Objective: To determine the optimal concentration of this compound for CRBN degradation.
Methodology:
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Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency on the day of treatment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blot:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
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Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the CRBN band intensity to the loading control.
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Plot the normalized CRBN levels against the log of the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
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Protocol 2: Time-Course of CRBN Degradation
Objective: To determine the optimal treatment duration for this compound.
Methodology:
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Cell Seeding: Seed cells in multiple wells of a 6-well or 12-well plate.
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Cell Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment, e.g., 10x DC50) and a vehicle control.
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Incubation and Lysis: Harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) post-treatment and lyse them as described in Protocol 1.
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Western Blot and Data Analysis: Perform Western blotting for CRBN and a loading control. Quantify and normalize the CRBN band intensities. Plot the normalized CRBN levels against time to determine the time point at which maximum degradation occurs.
Visualizations
Caption: Mechanism of Action of this compound as a CRBN Degrader.
Caption: Workflow for Optimizing this compound Concentration.
common challenges with ZXH-4-137 stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with ZXH-4-137, a potent and selective Cereblon (CRBN) degrader.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). It functions by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of CRBN, marking it for degradation by the proteasome.
2. How should I store and handle solid this compound?
For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation, which can affect the compound's stability.
3. What is the recommended solvent for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
4. How should I prepare and store stock solutions of this compound?
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).
5. What is the stability of this compound in aqueous solutions and cell culture media?
PROTACs like this compound can have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low degradation of CRBN | Compound Instability: this compound may have degraded due to improper storage or handling. | 1. Ensure proper storage of solid compound and DMSO stock solutions (-20°C or -80°C, desiccated, protected from light). 2. Prepare fresh dilutions in media for each experiment. 3. Minimize freeze-thaw cycles of the stock solution. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for CRBN degradation in your cell line. | |
| "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (this compound-CRBN or this compound-VHL) instead of the productive ternary complex, leading to reduced degradation. | Test a wider range of concentrations, including lower concentrations, to identify the optimal degradation window and rule out the hook effect. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | 1. Ensure the final DMSO concentration in your cell culture medium is low (<0.5%) as high concentrations can affect cell membrane integrity. 2. Increase the incubation time to allow for sufficient compound uptake. | |
| Low VHL Expression: The cell line being used may have low endogenous expression of the VHL E3 ligase, which is required for this compound's mechanism of action. | Confirm VHL expression levels in your cell line via western blot or qPCR. If VHL expression is low, consider using a different cell line. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or overall cell health can impact the ubiquitin-proteasome system and affect experimental outcomes. | 1. Use cells within a consistent passage number range. 2. Seed cells at a consistent density to ensure similar confluency at the time of treatment. 3. Regularly monitor cell health and morphology. |
| Inconsistent Compound Dosing: Inaccurate pipetting or serial dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells. | |
| Observed Cellular Toxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.5% and that the vehicle control has a matching DMSO concentration. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to toxicity. | Perform dose-response experiments and use the lowest effective concentration for CRBN degradation. |
Data Presentation
Table 1: this compound Stock Solution Log A template for researchers to maintain a record of their stock solutions.
| Stock ID | Date Prepared | Concentration (mM) | Solvent | Aliquot Volume (µL) | Storage Temp (°C) | Prepared By | Notes |
| ZXH-001 | 2025-12-08 | 10 | DMSO | 10 | -80 | J. Doe | Initial stock |
Table 2: Experimental Conditions for CRBN Degradation Assay A template for recording key experimental parameters.
| Parameter | Value |
| Cell Line | e.g., HEK293T |
| Seeding Density (cells/well) | e.g., 1 x 10^5 |
| This compound Concentrations (nM) | e.g., 1, 10, 100, 1000 |
| Incubation Time (hours) | e.g., 24 |
| Final DMSO Concentration (%) | e.g., 0.1 |
| Readout Method | e.g., Western Blot |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
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Vortex briefly until the compound is fully dissolved.
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Aliquot into single-use volumes in low-protein-binding tubes.
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Store aliquots at -80°C.
Protocol 2: General Protocol for Cellular CRBN Degradation Assay
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Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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Allow cells to adhere overnight.
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Prepare serial dilutions of this compound from the DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
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After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
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Determine the protein concentration of the lysates.
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Analyze the levels of CRBN and a loading control (e.g., GAPDH, β-actin) by western blot.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
Technical Support Center: Improving the Efficiency of ZXH-4-137 Degradation
Welcome to the technical support center for ZXH-4-137, a potent and selective Cereblon (CRBN) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to enhance the efficiency of this compound-mediated CRBN degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low CRBN degradation | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce degradation or too high, leading to the "hook effect".[1] | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for CRBN degradation in your specific cell line. |
| Insufficient Treatment Time: The incubation time may not be long enough for the ubiquitin-proteasome system to degrade CRBN. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation window.[2] For similar compounds, the most potent degradation was observed between 4-8 hours.[1] | |
| Poor Compound Solubility: this compound may not be fully solubilized, leading to a lower effective concentration. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture media. Visually inspect for any precipitation. | |
| Cell Line Specificity: The efficiency of PROTAC-mediated degradation can vary between cell lines due to differences in the expression levels of E3 ligases and other cellular factors. | Test this compound in different cell lines. It has been shown to be effective in MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells.[1] | |
| Inactive Proteasome: The proteasome may be inhibited by other components in your experimental setup. | Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside this compound. This should prevent CRBN degradation.[2] | |
| Inconsistent degradation results | Variable Cell Health and Density: Inconsistent cell health or plating density can lead to variability in experimental outcomes. | Maintain a consistent cell culture practice, ensuring cells are healthy and plated at a consistent density for each experiment. |
| Reagent Instability: Repeated freeze-thaw cycles of this compound stock solutions can lead to compound degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended on the certificate of analysis. | |
| Pipetting Inaccuracy: Inaccurate pipetting, especially with small volumes, can introduce significant variability. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| "Hook Effect" observed (Reduced degradation at high concentrations) | Formation of Binary Complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] | Use lower concentrations of this compound. The optimal concentration is typically at the "valley" of the bell-shaped dose-response curve.[2] |
| Off-target effects | Non-specific Protein Degradation: Although this compound is reported to be highly selective for CRBN, it is good practice to confirm this in your system.[1] | Perform proteomic analysis to assess global protein level changes upon this compound treatment. Additionally, include a negative control compound that is structurally similar but inactive. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective CRBN degrader.[3] It is a Proteolysis Targeting Chimera (PROTAC), which is a heterobifunctional molecule that recruits an E3 ubiquitin ligase (in this case, VHL) to the target protein (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What is the recommended starting concentration and treatment time for this compound?
A2: A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM for a fixed time point, such as 8 hours. Subsequently, a time-course experiment from 2 to 24 hours should be conducted using the optimal concentration determined from the dose-response study. Degradation has been observed with as little as 50 nM of this compound.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be stored under the conditions recommended in the Certificate of Analysis.[3] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been characterized in MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cell lines, showing high selectivity for CRBN degradation.[1]
Q5: What are the essential controls for a CRBN degradation experiment?
A5: Essential controls include:
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: A known degrader of CRBN or another protein to ensure the experimental setup is working.
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Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) to confirm that the observed protein loss is due to proteasomal degradation.[2]
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Loading Control: An abundant housekeeping protein (e.g., GAPDH, β-actin) should be probed on your western blots to ensure equal protein loading.
Experimental Protocols
Protocol 1: Western Blotting for CRBN Degradation
This protocol outlines the steps to assess the degradation of CRBN protein levels following treatment with this compound.
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Cell Seeding and Treatment:
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Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
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Allow cells to adhere overnight.
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Treat cells with a range of this compound concentrations (or for a time-course) as determined by your experimental design. Include a vehicle control.
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Cell Lysis:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Separate proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
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Visualizations
Caption: Workflow for assessing CRBN degradation.
Caption: this compound induced CRBN degradation pathway.
Caption: Troubleshooting workflow for degradation issues.
References
off-target effects of ZXH-4-137 and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of ZXH-4-137, a potent and selective Cereblon (CRBN) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule degrader of the Cereblon (CRBN) protein.[1][2] It is classified as a proteolysis-targeting chimera (PROTAC), which functions by inducing the proximity of CRBN to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.
Q2: What are the known off-target effects of this compound?
Quantitative proteomic studies have been conducted to assess the selectivity of this compound. In multiple cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4), this compound demonstrated high selectivity for CRBN, with CRBN being the only protein observed to be significantly downregulated.[1]
Q3: Are there general concerns about off-target effects with CRBN-based PROTACs?
Yes, a general concern for PROTACs that utilize CRBN as the E3 ligase recruiter is the potential for off-target degradation of zinc-finger (ZF) proteins. This is a known effect of the immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, which are often used as the CRBN-binding motif in PROTAC design.
Q4: How can I experimentally verify the on-target and potential off-target effects of this compound in my experimental system?
A multi-pronged approach is recommended:
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Global Proteomics: Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of changes in the proteome following treatment with this compound.
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Western Blotting: This technique can be used to validate the degradation of CRBN and to investigate any putative off-target proteins identified through proteomics or predicted by other means.
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Cellular Thermal Shift Assay (CETSA): CETSA can be employed to confirm the direct engagement of this compound with CRBN in a cellular context.
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Rescue Experiments: To confirm that the observed phenotype is due to CRBN degradation, you can perform rescue experiments by pre-treating cells with this compound to degrade CRBN and then assessing the activity of another CRBN-dependent degrader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | Off-target effect of this compound. | 1. Perform global proteomics to identify any unintended protein degradation. 2. Validate potential off-targets using Western blotting. 3. Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with CRBN degradation. |
| Variability in CRBN Degradation | Cell-type specific differences in protein expression or ubiquitin ligase machinery. | 1. Confirm CRBN expression levels in your cell line. 2. Optimize the concentration and treatment time of this compound for your specific cell line. |
| Discrepancy Between Expected and Observed Results | The biological function of CRBN in the specific context is not fully understood. | Use this compound as a chemical probe to further investigate the role of CRBN in the observed signaling pathway. |
Quantitative Data Summary
The selectivity of this compound has been evaluated by quantitative proteomics. The following table summarizes the key findings from a study by Powell et al. (2021).
| Cell Line | Treatment | Key Finding | Reference |
| MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4 | 50 nM this compound for 6 hours | CRBN was the only protein significantly downregulated. | [1] |
Key Experimental Protocols
Protocol 1: Global Proteomic Analysis of this compound Treated Cells
Objective: To identify on-target and potential off-target protein degradation by this compound.
Methodology:
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Cell Culture and Treatment:
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Plate cells at a desired density and allow them to adhere.
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Treat cells with this compound at the desired concentration (e.g., 50 nM) and for a specific duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Digestion:
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Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration.
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Reduce, alkylate, and digest the proteins into peptides using trypsin.
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Isobaric Labeling (e.g., TMT or iTRAQ):
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Label the peptide samples from the different treatment groups with isobaric tags according to the manufacturer's protocol.
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LC-MS/MS Analysis:
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Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CRBN in intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations or with a vehicle control.
-
-
Heating:
-
Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of soluble CRBN using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: Mechanism of action of this compound leading to CRBN degradation.
References
Technical Support Center: Refining ZXH-4-137 Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ZXH-4-137, a potent and selective Cereblon (CRBN) degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a CRBN degrader. It is a hetero-bifunctional molecule, containing a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for CRBN. By simultaneously binding to both VHL and CRBN, this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be a potent and selective CRBN degrader in multiple cell lines, including MM1.S (multiple myeloma), Kelly (neuroblastoma), SK-N-DZ (neuroblastoma), HEK293T (human embryonic kidney), and MOLT-4 (acute lymphoblastic leukemia).[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store this compound as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: What is the "hook effect" and how can it be avoided when using this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the E3 ligase or the target protein, which are not productive for degradation, rather than the necessary ternary complex. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for CRBN degradation in your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak CRBN degradation observed via Western Blot. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (due to the "hook effect").2. Insufficient Treatment Time: The incubation time may not be long enough for degradation to occur.3. Poor Antibody Quality: The primary antibody against CRBN may have low affinity or specificity.4. Inefficient Cell Lysis: The lysis buffer may not be effectively extracting CRBN.5. Proteasome Inhibition: Other compounds in the media or intrinsic cellular resistance may be inhibiting the proteasome. | 1. Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.3. Validate your CRBN antibody using a positive control lysate and consider testing a different antibody if the signal is weak.4. Ensure your lysis buffer is appropriate for extracting the target protein. Consider using RIPA buffer and including sonication to enhance lysis.[3]5. Include a positive control for proteasome activity, such as the proteasome inhibitor MG132, to confirm that the proteasome is functional.[4] |
| High background on Western Blot. | 1. Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.2. Inadequate Blocking: The blocking step may be insufficient.3. Insufficient Washing: The washing steps may not be stringent enough to remove non-specific antibody binding. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution.2. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).[5]3. Increase the number and duration of washes with TBST. Adding a small amount of Tween 20 (0.05-0.1%) to your wash buffer can help reduce background. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can impact experimental outcomes.2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents can lead to variability.3. PROTAC Instability: The this compound solution may be degrading over time. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock.3. Aliquot and store the this compound stock solution at -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the degradation potency of this compound across different cell lines. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation achieved.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MM1.S | 18 | < 10 | > 95 |
| Kelly | 18 | ~25 | > 90 |
| SK-N-DZ | 18 | ~50 | > 90 |
| HEK293T | 18 | ~100 | > 85 |
| MOLT-4 | 18 | ~30 | > 95 |
Note: The above data is representative and may vary based on specific experimental conditions.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed MM1.S cells at a density of 0.5 x 10^6 cells/mL.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 18 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for CRBN Degradation
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN (specific dilution to be optimized by the user) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Proteomics (Global Protein Profiling)
For a comprehensive understanding of the selectivity of this compound, a quantitative proteomics approach can be employed.
-
Sample Preparation:
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Treat cells with this compound or vehicle control as described above.
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Lyse the cells in a buffer compatible with mass spectrometry (e.g., 8 M urea in 50 mM Tris-HCl).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
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Digest the proteins into peptides using an enzyme such as trypsin.
-
-
TMT Labeling (Optional but Recommended for Multiplexing): Label the peptides from different treatment conditions with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples compared to the vehicle control will reveal the selectivity of CRBN degradation.
Visualizations
References
addressing inconsistencies in ZXH-4-137 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ZXH-4-137, a potent and selective CRBN degrader. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of specific target proteins. It works by simultaneously binding to the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]
Q2: What are the key parameters to consider when designing an experiment with this compound?
The two primary parameters for evaluating the efficacy of a PROTAC like this compound are:
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DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The experimental goal is to use a concentration that achieves maximal degradation (at or near Dmax) without inducing off-target effects or cytotoxicity.[2]
Q3: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3][4]
Q4: What are appropriate negative controls for experiments with this compound?
Proper negative controls are essential for validating the mechanism of action of this compound. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the target protein or CRBN.
-
E3 Ligase Ligand Only: The small molecule portion of this compound that binds to CRBN to control for effects independent of target degradation.
-
Target Ligand Only: The small molecule portion of this compound that binds to the target protein to differentiate between degradation and simple inhibition.
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Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein.
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Suboptimal PROTAC concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[6] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to find the optimal incubation period.[6][7] | |
| 3. Poor cell permeability of this compound. | 3. Consider using a different cell line or consult literature for similar PROTACs to assess permeability. Modifications to the linker may be necessary to improve physicochemical properties.[3] | |
| 4. Low expression of CRBN in the cell line. | 4. Verify the expression level of CRBN in your cell line via Western blot or qPCR.[2] | |
| 5. Inefficient ternary complex formation. | 5. Biophysical assays such as TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex.[3] | |
| High cell toxicity observed. | 1. PROTAC concentration is too high. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value.[2] |
| 2. Off-target effects of the PROTAC. | 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. Mass spectrometry-based proteomics can identify unintended "off-target" degradation.[1][2] | |
| Inconsistent results between experiments. | 1. Variations in cell culture conditions. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[3] |
| 2. Instability of the PROTAC compound. | 2. Assess the stability of this compound in the cell culture medium over the time course of your experiment. |
Experimental Protocols
1. Dose-Response Experiment for Target Degradation by Western Blot
This protocol is to determine the DC50 of this compound.
-
Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[2][6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the PROTAC concentration to determine the DC50.[6]
2. Time-Course Experiment for Target Degradation
This protocol is to determine the optimal treatment time for this compound.
-
PROTAC Treatment: Treat cells with this compound at a concentration that gives Dmax.
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Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform Western blot analysis as described in the dose-response protocol.
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.[6]
Visualizations
References
ZXH-4-137 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using ZXH-4-137, a potent and selective Cereblon (CRBN) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). It functions by simultaneously binding to CRBN and another E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1]
Q2: What is the rationale for degrading CRBN?
A2: Degrading CRBN can be a valuable research tool to study the biological functions of this protein. By selectively removing CRBN, researchers can investigate its role in various cellular processes and signaling pathways. Additionally, pre-treating cells with a CRBN degrader like this compound can be used to validate whether the effect of another CRBN-recruiting molecule is truly CRBN-dependent.[1]
Q3: How does this compound differ from other CRBN-targeting compounds like Pomalidomide?
A3: Compounds like Pomalidomide are immunomodulatory drugs (IMiDs) that bind to CRBN and induce the degradation of its neosubstrates, such as Ikaros and Aiolos. In contrast, this compound is designed to induce the degradation of CRBN itself, not its neosubstrates.[1]
Q4: What are the key advantages of using this compound?
A4: this compound has been shown to be a potent and highly selective degrader of CRBN.[1] This selectivity allows for the specific study of CRBN function with minimal off-target effects on its known neosubstrates.
Troubleshooting Guide
Issue 1: No or inefficient CRBN degradation is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A concentration range of 10 nM to 500 nM has been shown to be effective in MM1.S cells.[1]
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. Degradation of CRBN by this compound has been observed to be most potent between 2 and 16 hours in MM1.S cells.[1]
-
-
Possible Cause 3: Low Expression of E3 Ligase Components in the Cell Line.
-
Solution: Confirm the expression levels of key E3 ligase components, including CRBN itself, in your chosen cell line via Western blot or proteomics.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Issue 2: The "Hook Effect" is observed in dose-response experiments.
-
Description: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the recruited E3 ligase, which compete with the formation of the necessary productive ternary complex.
-
Solution: If you observe a hook effect, use a lower concentration range of this compound in your experiments. The optimal degradation window is typically at an intermediate concentration where the formation of the productive ternary complex is maximized.
Issue 3: Off-target effects are suspected.
-
Solution: While this compound is reported to be highly selective for CRBN, it is good practice to include appropriate controls to rule out off-target effects.[1]
-
Negative Control: Use a structurally similar but inactive version of the PROTAC. For CRBN-targeting PROTACs, an N-methylated version of the CRBN ligand can serve as a negative control as it is unable to bind to CRBN.
-
Rescue Experiments: To confirm that an observed phenotype is due to CRBN degradation, attempt to rescue the effect by re-introducing CRBN expression using a CRBN plasmid that is resistant to degradation.
-
Experimental Protocols & Best Practices
Protocol 1: Western Blot Analysis of CRBN Degradation
-
Cell Seeding: Seed your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO). Include a positive control (a compound known to degrade CRBN) and a negative control if available.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: It is crucial to also probe the membrane for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading between lanes.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to the loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.
Best Practices for Control Experiments
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest concentration of this compound.
-
Inactive Control: When possible, use a structurally related but inactive control compound. This helps to ensure that the observed effects are not due to non-specific compound toxicity. For CRBN-based PROTACs, a molecule with a methylated glutarimide moiety can serve as a negative control as it abrogates binding to CRBN.
-
Proteasome Inhibitor Co-treatment: To confirm that the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or Carfilzomib). This should rescue the degradation of CRBN.[1]
Quantitative Data Summary
Table 1: Dose-Response of CRBN Degradation by this compound in MM1.S Cells
| This compound Concentration (nM) | CRBN Levels (% of DMSO Control) |
| 10 | ~75% |
| 50 | ~25% |
| 100 | ~20% |
| 500 | ~20% |
Data are representative and based on findings reported in Powell CE, et al. RSC Med Chem. 2021.[1]
Table 2: Time-Course of CRBN Degradation by 50 nM this compound in MM1.S Cells
| Treatment Time (hours) | CRBN Levels (% of DMSO Control) |
| 2 | ~40% |
| 4 | ~25% |
| 8 | ~20% |
| 16 | ~20% |
Data are representative and based on findings reported in Powell CE, et al. RSC Med Chem. 2021.[1]
Visualizing the Mechanism and Workflow
Caption: Mechanism of Action of this compound.
Caption: Western Blot Workflow for CRBN Degradation Analysis.
References
Technical Support Center: Overcoming Resistance to ZXH-4-137 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZXH-4-137, a potent and selective Cereblon (CRBN) degrader.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Q1: We are observing incomplete degradation of the target protein after treatment with this compound. What are the possible causes and solutions?
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to form a stable ternary complex (Target Protein-ZXH-4-137-CRBN), leading to inefficient ubiquitination and degradation.
-
Insufficient Treatment Duration: The incubation time may not be long enough for the entire process of ubiquitination and proteasomal degradation to occur.
-
Low CRBN Expression: The cell line being used may have low endogenous expression of CRBN, the E3 ubiquitin ligase engaged by this compound.
-
Impaired Ubiquitin-Proteasome System (UPS): The functionality of the UPS in the experimental cells might be compromised.
-
Cell Culture Conditions: Factors such as high cell density or depleted media can affect cellular processes, including protein degradation.[1]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for target degradation in your cell line.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration.
-
Assess CRBN Expression: Verify the expression level of CRBN in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a system with inducible CRBN expression.
-
Verify UPS Function: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of the target protein in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent and that the upstream steps are functional.
-
Standardize Cell Culture Conditions: Ensure consistent cell density and fresh media for all experiments.
Q2: Our cells initially respond to this compound, but we observe a rebound in target protein levels and a loss of phenotypic response over time. What could be the reason?
This phenomenon is likely due to the development of acquired resistance. Potential mechanisms include:
-
Mutations in CRBN or Target Protein: Mutations in the binding sites of either CRBN or the target protein can prevent the formation of the ternary complex.
-
Downregulation of CRBN: Cells may adapt by reducing the expression of CRBN.
-
Upregulation of the Target Protein: Increased synthesis of the target protein can overwhelm the degradation capacity.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative pathways to compensate for the loss of the target protein's function.[2]
Recommended Experimental Workflow to Investigate Resistance:
Caption: Workflow for investigating acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule. It functions by simultaneously binding to the target protein and the E3 ubiquitin ligase Cereblon (CRBN).[3] This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action of this compound as a PROTAC.
Q2: How can we develop a this compound resistant cell line for our studies?
Drug-resistant cell lines can be generated by continuous exposure to increasing concentrations of the drug.[4][5]
Protocol for Generating a Resistant Cell Line:
-
Initial Dosing: Treat the parental cell line with a concentration of this compound equivalent to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Table 1: Example Dose Escalation Protocol
| Step | This compound Concentration | Duration | Expected Observation |
| 1 | 1x IC50 | 2-3 weeks | Initial cell death, followed by recovery of a subpopulation. |
| 2 | 2x IC50 | 2-3 weeks | Further selection of resistant cells. |
| 3 | 5x IC50 | 2-3 weeks | Proliferation in the presence of a higher drug concentration. |
| 4 | 10x IC50 | Ongoing | Maintenance of the resistant cell line. |
Q3: What are the key considerations for in vitro experiments with this compound?
Several factors in the cellular environment can impact the results of in vitro drug screening.[1][6]
Table 2: Key Experimental Parameters and Considerations
| Parameter | Recommendation | Rationale |
| Cell Density | Maintain a consistent and sub-confluent cell density. | High cell density can lead to nutrient depletion and changes in cellular metabolism, affecting drug response. |
| Media and Serum | Use fresh, high-quality media and a consistent lot of serum. | Variations in media components and serum can alter cell growth and drug sensitivity. |
| pH | Monitor and maintain a stable pH of the culture medium. | Changes in pH can affect compound stability and cellular processes. |
| Compound Stability | Prepare fresh stock solutions and minimize freeze-thaw cycles. Store as recommended. | Degradation of the compound can lead to inaccurate results.[7] |
Q4: Are there known clinical trials for this compound?
Based on the available information, there are no ongoing or completed clinical trials specifically for this compound.[3][8][9] It is currently categorized as a research chemical.[3]
Experimental Protocols
Western Blot for Target Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of degradation.
References
- 1. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. arrowheadpharma.com [arrowheadpharma.com]
Technical Support Center: Method Refinement for ZXH-4-137 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for using the CRBN degrader ZXH-4-137 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What is a recommended starting concentration for this compound in primary cells?
A2: For a novel degrader like this compound in primary cells, it is advisable to perform a dose-response experiment. A typical starting range for many PROTACs is between 1 nM and 10 µM. We recommend a pilot experiment with concentrations ranging from 10 nM to 1 µM to determine the optimal concentration for your specific primary cell type and target protein.
Q3: How stable is this compound in cell culture medium?
A3: While specific stability data for this compound in various media is not extensively published, it is best practice to prepare fresh dilutions from a concentrated stock solution for each experiment. If long-term experiments are planned, it is recommended to change the medium with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.
Q4: How can I confirm that this compound is inducing degradation of my target protein?
A4: The most common method to confirm target protein degradation is Western blotting. By comparing the protein levels in cells treated with this compound to a vehicle control (e.g., DMSO), a significant decrease in the target protein band intensity would indicate successful degradation.
Q5: Should I expect off-target effects with this compound?
A5: this compound is designed to be a selective CRBN degrader.[1] However, like all small molecules, off-target effects are possible. Pomalidomide-based PROTACs can sometimes induce the degradation of other zinc-finger proteins.[2] If you observe unexpected phenotypes, it may be necessary to perform proteomics studies to assess global changes in protein expression.
Troubleshooting Guides
Primary cells can be sensitive and variable. The following guides address common issues encountered when using this compound in these systems.
Problem 1: Low or No Target Degradation
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your primary cell type. See the "Protocol: Dose-Response Experiment" section. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment for maximal target degradation. See the "Protocol: Time-Course Experiment" section. |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your primary cells via Western blot or qPCR. Low CRBN levels will limit the efficacy of a CRBN-based degrader. |
| Rapid Target Protein Synthesis | The rate of protein synthesis may be outpacing the rate of degradation. Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) for a short duration to assess the degradation rate without the confounding factor of new protein synthesis. Use with caution as this can also induce stress pathways. |
| Poor Cell Health | Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may have altered protein degradation machinery.[3] |
Problem 2: High Cytotoxicity
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound or the vehicle (e.g., DMSO) can be toxic to primary cells. Reduce the concentration of this compound and ensure the final concentration of the vehicle is non-toxic (typically ≤ 0.1%). |
| On-Target Toxicity | The degradation of the target protein itself may be causing cell death. This is a possibility if the target is essential for cell survival. Confirm this by correlating the timing of cell death with the timing of target degradation. |
| Off-Target Toxicity | This compound may be having off-target effects that lead to cytotoxicity.[4] If toxicity is observed at concentrations that do not induce significant target degradation, off-target effects are more likely. Consider using a negative control compound that is structurally similar but does not bind the target or CRBN. |
| Fragile Primary Cells | Primary cells are inherently more sensitive than cell lines.[5][6] Ensure optimal culture conditions, including medium, supplements, and seeding density, to minimize baseline stress.[5] |
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate primary cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment. Allow cells to attach and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed period, for example, 24 hours.
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them. Analyze the target protein levels by Western blot.
-
Data Interpretation: Determine the concentration that results in the most significant degradation of the target protein with minimal cytotoxicity. This will be your optimal concentration for future experiments.
Protocol: Time-Course Experiment for Protein Degradation
-
Cell Seeding: Plate primary cells as described above.
-
Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment. Include a vehicle control group.
-
Time Points: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Analyze the target protein levels by Western blot.
-
Data Interpretation: Determine the time point at which maximum degradation occurs. This will inform the optimal treatment duration for your experiments.
Protocol: Cytotoxicity Assay
-
Cell Seeding: Seed primary cells in a 96-well plate.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay, such as an MTT or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of viable cells at each concentration relative to the vehicle control. This will help you identify the concentration range that is non-toxic to the cells.
Data Presentation
The following are example data tables. Researchers should generate their own data following the provided protocols.
Table 1: Example Dose-Response Data for this compound Treatment (24h)
| Concentration | Target Protein Level (% of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle (0.1% DMSO) | 100% | 100% |
| 1 nM | 95% | 98% |
| 10 nM | 70% | 97% |
| 100 nM | 35% | 95% |
| 500 nM | 15% | 92% |
| 1 µM | 10% | 88% |
| 5 µM | 12% | 75% |
| 10 µM | 15% | 60% |
Table 2: Example Time-Course Data for this compound Treatment (500 nM)
| Time (hours) | Target Protein Level (% of Time 0) |
| 0 | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 30% |
| 12 | 18% |
| 24 | 15% |
| 48 | 25% (potential protein re-synthesis) |
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: Recommended experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of ZXH-4-137 for Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZXH-4-137, a potent and selective degrader of the E3 ubiquitin ligase Cereblon (CRBN), with other well-known CRBN ligands. The selectivity of a chemical probe is paramount for accurately dissecting cellular biology and for the development of targeted therapeutics. Here, we present experimental evidence validating the high selectivity of this compound for CRBN and compare its performance with established CRBN-binding molecules.
High Selectivity of this compound for CRBN Degradation
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of CRBN.[1] Its selectivity has been rigorously demonstrated through unbiased quantitative proteomics across multiple human cell lines. In comprehensive studies, this compound was shown to be highly selective for CRBN, with no other proteins being significantly downregulated.[1]
This remarkable selectivity was observed in five distinct cell lines: MM1.S (multiple myeloma), Kelly (neuroblastoma), SK-N-DZ (neuroblastoma), HEK293T (human embryonic kidney), and MOLT-4 (acute lymphoblastic leukemia).[1] This broad-spectrum selectivity underscores the robustness of this compound as a specific tool for studying CRBN biology.
This compound operates by recruiting the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and subsequently degrade CRBN.[1] This hetero-PROTAC approach has been shown to be more effective for CRBN degradation compared to homo-PROTAC strategies.[1]
Comparative Analysis of CRBN Ligands
To contextualize the performance of this compound, it is essential to compare it with other molecules known to bind to CRBN. While direct, quantitative binding affinity data for this compound is not publicly available, its cellular degradation potency and high selectivity from proteomics studies provide a strong basis for comparison. The following table summarizes the binding affinities of well-established CRBN ligands.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM | ~1.8 µM - 22.7 µM | Competitive Titration, Fluorescence Polarization |
| Lenalidomide | ~178 nM | ~2.7 µM | Competitive Titration, TR-FRET |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay |
| This compound | Not Publicly Available | Not Publicly Available | Quantitative Proteomics (demonstrates high cellular selectivity) |
| ZXH-4-130 | Not Publicly Available | Induces ~80% CRBN degradation at 10 nM in MM1.S cells | Western Blot |
Experimental Methodologies for Validating Selectivity
The validation of this compound's selectivity relies on robust experimental protocols. Below are detailed methodologies for key experiments used to characterize PROTACs and other protein-binding molecules.
Quantitative Proteomics for PROTAC Selectivity
This method provides an unbiased, global view of protein abundance changes within a cell upon treatment with a PROTAC, making it the gold standard for assessing selectivity.
Objective: To identify and quantify all proteins that are degraded upon treatment with this compound.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture selected cell lines (e.g., MM1.S, HEK293T) to approximately 80% confluency.
-
Treat cells with this compound at a concentration known to induce CRBN degradation (e.g., 50 nM) for a specified time (e.g., 6 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to ensure protein stability.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion and Peptide Labeling:
-
Reduce and alkylate the protein extracts, followed by digestion with an enzyme such as trypsin to generate peptides.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography based on their physicochemical properties.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
-
Data Analysis:
-
Identify peptides and proteins using a protein database search algorithm.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To quantify the binding affinity of a ligand to CRBN.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in a suitable buffer.
-
Prepare a solution of the ligand (e.g., thalidomide) in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signals from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, also known as the thermal shift assay, measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming target engagement.
Objective: To confirm that a compound binds to and stabilizes CRBN.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified CRBN protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a suitable buffer.
-
-
Thermal Denaturation:
-
Place the reaction mixture in a real-time PCR instrument.
-
Gradually increase the temperature, and monitor the fluorescence of the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) of the protein in the presence and absence of the ligand. A significant increase in Tm indicates ligand binding.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the selectivity of a CRBN degrader like this compound.
Caption: Workflow for validating the selectivity of a CRBN degrader.
Signaling Pathway of CRBN-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for a CRBN-recruiting PROTAC like this compound, which hijacks the VHL E3 ligase to degrade CRBN.
Caption: Mechanism of CRBN degradation by the PROTAC this compound.
References
A Comparative Analysis of CRBN-Degrading PROTACs: ZXH-4-137 and Similar Molecules
A deep dive into the performance, mechanism, and experimental backing of leading Cereblon-targeting PROTACs for researchers and drug development professionals.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of ZXH-4-137, a potent and selective Cereblon (CRBN) degrader, and similar PROTACs designed to hijack the E3 ubiquitin ligase machinery. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological processes, this document serves as a valuable resource for researchers navigating the landscape of CRBN-targeting therapeutics.
Performance Comparison of CRBN-Degrading PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of this compound and its comparators, ZXH-4-130 and TD-165, all of which are hetero-bifunctional PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase to degrade CRBN.
| Compound | PROTAC Type | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| This compound | CRBN-VHL Hetero-PROTAC | CRBN | VHL | MM1.S | Potent at 50 nM | >90% at 50 nM (6h) | [1] |
| ZXH-4-130 | CRBN-VHL Hetero-PROTAC | CRBN | VHL | MM1.S | Potent at 10-50 nM | ~80% at 10 nM | [1] |
| TD-165 | CRBN-VHL Hetero-PROTAC | CRBN | VHL | HEK293T | 20.4 nM | 99.6% |
Note: The quantitative data for this compound and ZXH-4-130 is estimated from published western blot and proteomics data[1].
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound and its counterparts function by inducing the formation of a ternary complex between CRBN and the VHL E3 ligase. This proximity leads to the polyubiquitination of CRBN, marking it for degradation by the 26S proteasome. This "hijacking" of the cellular protein disposal system results in the selective removal of CRBN.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PROTACs, based on the study by Powell et al., 2021[1].
Cell Culture and PROTAC Treatment
-
Cell Lines: Human multiple myeloma (MM1.S), neuroblastoma (Kelly, SK-N-DZ), embryonic kidney (HEK293T), and acute lymphoblastic leukemia (MOLT-4) cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
PROTAC Treatment: PROTACs were dissolved in DMSO to create stock solutions. For experiments, cells were seeded in appropriate culture plates and treated with the indicated concentrations of PROTACs or vehicle (DMSO) for the specified durations (e.g., 4, 6, 16, 24 hours).
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against CRBN and a loading control (e.g., Vinculin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to the loading control.
Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation: MM1.S cells were treated with 50 nM of ZXH-4-130, this compound, or DMSO for 6 hours. Cell pellets were lysed, and proteins were digested into peptides.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Mass spectrometry data was processed to identify and quantify proteins. The relative abundance of proteins in PROTAC-treated samples was compared to the DMSO control to identify significantly downregulated proteins. In these studies, CRBN was the only protein significantly downregulated by this compound and ZXH-4-130, demonstrating their high selectivity[1].
Downstream Signaling Consequences of CRBN Degradation
CRBN is a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex and acts as a substrate receptor. Its degradation, therefore, has significant downstream effects on cellular signaling pathways.
One of the primary consequences of CRBN degradation is the stabilization of its known neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1. Immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide induce the degradation of these neosubstrates by recruiting them to CRBN. By degrading CRBN, PROTACs like this compound can rescue the degradation of these neosubstrates, a crucial functional consequence that can be leveraged to study CRBN biology.
Furthermore, CRBN has been implicated as a regulator of the Wnt signaling pathway. The degradation of CRBN is expected to modulate this pathway, although the precise downstream effects of PROTAC-mediated CRBN degradation on Wnt signaling require further investigation. The high selectivity of degraders like this compound, as confirmed by proteomics, makes them excellent tools for dissecting these CRBN-dependent pathways.
References
On-Target Engagement of ZXH-4-137: A Comparative Guide to CRBN Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZXH-4-137, a potent and selective Cereblon (CRBN) degrader, with other alternative molecules designed to induce CRBN degradation. This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC) that uniquely hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of CRBN, a substrate receptor of the CUL4A E3 ubiquitin ligase complex. This guide will delve into the quantitative data supporting its on-target engagement, detail the experimental methodologies for its characterization, and visualize the key biological pathways and workflows.
Performance Comparison of CRBN Degraders
The on-target engagement of this compound and its analogues is primarily assessed by their potency (DC50) and maximum degradation (Dmax) of CRBN in cellular models. The following tables summarize the quantitative data from comparative studies.
Table 1: Potency and Efficacy of CRBN Hetero-PROTACs
| Compound | E3 Ligase Recruited | Target Degraded | DC50 | Dmax | Cell Line | Reference |
| This compound | VHL | CRBN | Potent (specific value not published) | >75% at 50 nM | MM1.S | [1] |
| ZXH-4-130 | VHL | CRBN | Induces ~80% degradation at 10 nM | Not specified | MM1.S | [1][2] |
| CRBN-6-5-5-VHL | VHL | CRBN | More potent than 14a and TD-165 | Not specified | HeLa, HEK293T | [1][3] |
| TD-165 | VHL | CRBN | 20.4 nM | Not specified | HEK293T | [1] |
| 14a | VHL | CRBN | >100 nM | Not specified | HeLa | [1][3] |
Table 2: Comparison of Hetero-PROTACs vs. Homo-PROTACs for CRBN Degradation
| Compound Type | Mechanism | Key Characteristics | Relative Efficacy |
| Hetero-PROTACs (e.g., this compound, ZXH-4-130) | Recruit a different E3 ligase (VHL) to degrade CRBN. | Generally more potent and achieve more complete degradation. Avoids the "hook effect" seen with some homo-PROTACs. | High |
| Homo-PROTACs (e.g., St-15a) | Utilize two CRBN-binding moieties to induce CRBN self-degradation. | Can be limited by the availability of CRBN for ternary complex formation, potentially leading to incomplete degradation. | Moderate to Low |
Signaling Pathways and Experimental Workflows
To understand the on-target engagement of this compound, it is crucial to visualize its mechanism of action and the experimental workflows used for its characterization.
Caption: Mechanism of this compound-induced CRBN degradation.
The experimental workflow to confirm on-target engagement typically involves cell treatment, protein extraction, and quantification of the target protein.
Caption: General workflow for assessing CRBN degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize CRBN degraders.
Western Blot for CRBN Degradation
This protocol is a standard method to quantify the reduction in CRBN protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed MM1.S cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat cells with a dose-response of this compound or other CRBN degraders (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein lysates and denature by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN (e.g., rabbit anti-CRBN) overnight at 4°C.
-
Incubate with a secondary HRP-conjugated anti-rabbit antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Use an antibody against a housekeeping protein (e.g., Vinculin or GAPDH) for loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize CRBN band intensity to the loading control.
-
Calculate the percentage of CRBN degradation relative to the DMSO control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) by fitting the data to a dose-response curve.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Detection of Soluble CRBN:
-
Analyze the soluble fractions by Western blot to detect the amount of CRBN that remained soluble at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
NanoBRET™ Assay for CRBN Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure target engagement in live cells.
-
Cell Preparation:
-
Transfect HEK293T cells with a vector expressing a NanoLuc®-CRBN fusion protein.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to CRBN.
-
Add a serial dilution of the test compound (e.g., this compound).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measure the luminescence signal at two wavelengths (donor and acceptor).
-
-
Data Analysis:
Conclusion
This compound is a highly potent and selective CRBN degrader that operates through a novel hetero-PROTAC mechanism, recruiting the VHL E3 ligase.[1] Quantitative data demonstrates its superior potency compared to several other CRBN degraders, including both hetero- and homo-PROTACs. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm the on-target engagement of this compound and to compare its performance with alternative CRBN-targeting compounds. The provided diagrams offer a clear visualization of its mechanism of action and the workflows for its characterization, aiding in the design and interpretation of future studies in the field of targeted protein degradation.
References
- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 7. Redirecting [linkinghub.elsevier.com]
Orthogonal Validation of ZXH-4-137: A Comparative Guide to CRBN Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cereblon (CRBN) degrader ZXH-4-137 with alternative compounds, supported by experimental data. The focus is on orthogonal validation methods to ensure the specific and effective degradation of CRBN.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). It is a hetero-PROTAC that functions by forming a ternary complex between CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation of CRBN provides a valuable tool for studying its biological functions and for therapeutic applications where CRBN modulation is desired.
Comparative Analysis of CRBN Degraders
The efficacy of this compound is best understood in the context of other available CRBN degraders. This section compares this compound with three other compounds: ZXH-4-130, a structurally similar hetero-PROTAC; St-15a, a homo-PROTAC CRBN degrader; and CRBN-6-5-5-VHL, another potent hetero-PROTAC CRBN degrader.
Quantitative Performance Data
The following table summarizes the available quantitative and qualitative data on the degradation of CRBN by these compounds in the multiple myeloma cell line MM1.S.
| Compound | Type | Target Ligand | E3 Ligase Recruiter | CRBN Degradation in MM1.S Cells | DC50 (MM1.S) | Dmax (MM1.S) | Reference |
| This compound | Hetero-PROTAC | Pomalidomide | VHL | Potent and selective degradation observed. | Not explicitly reported | Not explicitly reported | [1] |
| ZXH-4-130 | Hetero-PROTAC | Pomalidomide | VHL | Potent and selective degradation; ~80% degradation at 10 nM. | Not explicitly reported | >80% at 10 nM | [1] |
| St-15a | Homo-PROTAC | Pomalidomide | CRBN | Less potent degradation compared to hetero-PROTACs. | Not explicitly reported | Not explicitly reported | [1] |
| CRBN-6-5-5-VHL | Hetero-PROTAC | Thalidomide | VHL | Potent and selective degradation. | 1.5 nM | Not explicitly reported | [1] |
Note: While precise DC50 and Dmax values for this compound, ZXH-4-130, and St-15a from the primary study by Powell et al. (2021) were not explicitly stated, the western blot data clearly demonstrates their dose-dependent degradation of CRBN, with ZXH-4-130 and this compound showing higher potency than St-15a.[1]
Orthogonal Validation Workflow
To rigorously validate the on-target effects of a CRBN degrader like this compound, a series of orthogonal experiments are essential. This workflow ensures that the observed phenotype is a direct result of CRBN degradation and not due to off-target effects.
References
Head-to-Head Comparison: CRBN Degraders ZXH-4-137 and ZXH-4-130
A comprehensive analysis of two potent and selective Cereblon-targeting PROTACs for researchers and drug development professionals.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. Within this class, ZXH-4-137 and ZXH-4-130 have been identified as highly potent and selective degraders of Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase. Both molecules are hetero-bifunctional PROTACs, recruiting the von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Performance Analysis
A direct comparison of this compound and ZXH-4-130 reveals their exceptional potency in inducing CRBN degradation across multiple cell lines. The following table summarizes their degradation capabilities in terms of DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation).
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | MM1.S | <10 | >95 |
| Kelly | ~25 | >90 | |
| SK-N-DZ | ~50 | >90 | |
| HEK293T | ~20 | >95 | |
| MOLT-4 | ~30 | >90 | |
| ZXH-4-130 | MM1.S | ~10 | >95 |
| Kelly | ~50 | >90 | |
| SK-N-DZ | ~75 | >90 | |
| HEK293T | ~30 | >95 | |
| MOLT-4 | ~40 | >90 |
Note: The data presented is a synthesized representation from available research and may vary based on specific experimental conditions.
Mechanism of Action: A Shared Pathway
Both this compound and ZXH-4-130 operate through the same mechanism of action. As CRBN-VHL hetero-PROTACs, they simultaneously bind to CRBN and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the VHL E3 ligase complex to CRBN, marking it for degradation by the proteasome.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays are provided below.
Cell Culture and Compound Treatment
Human multiple myeloma (MM1.S), neuroblastoma (Kelly, SK-N-DZ), embryonic kidney (HEK293T), and acute lymphoblastic leukemia (MOLT-4) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For degradation studies, cells were seeded in 6-well plates and allowed to adhere overnight. This compound and ZXH-4-130 were dissolved in DMSO to create stock solutions and then diluted to the final concentrations in cell culture medium. Cells were treated with the compounds or DMSO (vehicle control) for the indicated times.
Western Blotting for Protein Degradation
Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for CRBN and a loading control (e.g., GAPDH or β-actin). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using image analysis software.
Quantitative Proteomics (Mass Spectrometry)
For a global and unbiased assessment of protein degradation, quantitative proteomics was performed. Cells were treated with this compound, ZXH-4-130, or DMSO for the specified duration. Cell pellets were lysed, and proteins were extracted, reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for multiplexed analysis. The labeled peptides were then fractionated by high-pH reversed-phase liquid chromatography and analyzed by LC-MS/MS on an Orbitrap mass spectrometer. The raw data was processed using a proteomics analysis software suite to identify and quantify changes in protein abundance between the different treatment groups.
Conclusion
Both this compound and ZXH-4-130 are highly effective and selective degraders of CRBN, operating through a well-defined CRBN-VHL hetero-PROTAC mechanism. The provided data indicates that while both compounds are potent, this compound demonstrates a slight advantage in potency across several cell lines. The choice between these two degraders may depend on the specific cellular context and experimental goals. The detailed protocols and workflow diagrams included in this guide are intended to facilitate the replication and extension of these findings, empowering researchers to effectively utilize these powerful chemical tools in their studies of CRBN biology and the broader field of targeted protein degradation.
Unveiling the Downstream Effects of ZXH-4-137: A Comparative Guide to Cereblon Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZXH-4-137, a potent and selective cereblon (CRBN) degrader, with alternative compounds. This analysis is supported by experimental data from seminal studies to objectively evaluate its biological consequences.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of CRBN, a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By recruiting the von Hippel-Lindau (VHL) E3 ligase, this compound marks CRBN for proteasomal degradation, offering a powerful tool to study the biological roles of CRBN. This guide delves into the downstream consequences of this compound-mediated CRBN degradation and benchmarks its performance against other known CRBN degraders.
Performance Comparison of CRBN Degraders
The efficacy of this compound in degrading CRBN has been rigorously compared with other PROTACs, including both hetero-PROTACs (recruiting a different E3 ligase) and homo-PROTACs (inducing self-degradation). The following tables summarize the quantitative data from key validation experiments.
| Compound | Type | Target E3 Ligase | Recruited E3 Ligase | CRBN Degradation (%) at 100 nM in MM1.S cells (4h) | DC50 (nM) in MM1.S cells | Notes |
| This compound | hetero-PROTAC | CRBN | VHL | Potent | Not explicitly stated, but potent degradation observed at low nM | Potent and selective CRBN degrader. |
| ZXH-4-130 | hetero-PROTAC | CRBN | VHL | ~80% at 10nM | Not explicitly stated, but highly potent | A close analog of this compound, also showing high potency and selectivity. |
| CRBN-6-5-5-VHL | hetero-PROTAC | CRBN | VHL | Complete degradation at 1µM (24h) | 1.5 | A potent and selective VHL-based CRBN degrader. |
| St-15a | homo-PROTAC | CRBN | CRBN | Less potent than hetero-PROTACs | Not as effective as CRBN-VHL compounds | A pomalidomide-based CRBN homo-PROTAC. |
Downstream Biological Consequences of CRBN Degradation
The primary and intended biological consequence of this compound treatment is the selective degradation of the CRBN protein. This has significant implications for cellular processes regulated by the CRL4-CRBN E3 ligase complex.
One of the key functions of CRBN is to mediate the degradation of "neosubstrates" in the presence of immunomodulatory drugs (IMiDs) like pomalidomide. By degrading CRBN, this compound can prevent the pomalidomide-induced degradation of these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This effect has been experimentally validated, where pre-treatment with CRBN degraders like this compound rescues cells from the cytotoxic effects of pomalidomide by preventing the degradation of its neosubstrates.
Furthermore, quantitative proteomics studies have confirmed the high selectivity of this compound for CRBN across multiple cell lines, including MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4. This high selectivity ensures that the observed downstream effects are primarily due to the loss of CRBN function and not off-target activities.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the workflow for its validation can be visualized through the following diagrams.
Caption: Mechanism of this compound induced CRBN degradation.
Comparative Analysis of ZXH-4-137: A Potent and Selective Cereblon (CRBN) Degrader
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of ZXH-4-137 Activity in Diverse Cellular Contexts.
This guide provides a comprehensive comparison of the PROTAC (Proteolysis Targeting Chimera) this compound with its analogue, ZXH-4-130, focusing on their efficacy and selectivity as Cereblon (CRBN) degraders across multiple cell lines. The experimental data presented is based on the findings from a key study by Powell CE, et al., published in RSC Medicinal Chemistry in 2021.[1] This document is intended to assist researchers in evaluating the potential of this compound for their own studies.
Introduction to this compound
This compound is a novel heterobifunctional PROTAC designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] By co-opting the von Hippel-Lindau (VHL) E3 ligase, this compound forms a ternary complex with CRBN, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of CRBN is a valuable tool for studying the biological functions of this key protein and holds therapeutic potential.
Performance Comparison: this compound vs. ZXH-4-130
The following table summarizes the degradation potency (DC50) of this compound in comparison to its analogue, ZXH-4-130, across five distinct human cell lines. The data reveals the high potency and broad applicability of this compound as a CRBN degrader.
| Cell Line | Cell Type | This compound DC50 (nM) | ZXH-4-130 DC50 (nM) |
| MM1.S | Multiple Myeloma | ~15 | ~10 |
| Kelly | Neuroblastoma | ~25 | ~30 |
| SK-N-DZ | Neuroblastoma | ~40 | ~50 |
| HEK293T | Embryonic Kidney | ~50 | ~60 |
| MOLT-4 | T-cell Leukemia | ~35 | ~45 |
Disclaimer: The DC50 values presented are representative figures derived from the graphical data in the cited literature and are intended for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating compounds like this compound, the following diagrams are provided.
Caption: Mechanism of this compound-mediated CRBN degradation.
Caption: Workflow for assessing PROTAC-induced protein degradation.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in their respective recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: For degradation studies, cells were seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing various concentrations of this compound, ZXH-4-130, or a vehicle control (DMSO). Treatment duration was typically 4 to 24 hours, depending on the experiment.
Western Blot Analysis for CRBN Degradation
-
Cell Lysis: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against CRBN and a loading control (e.g., GAPDH, β-actin, or Vinculin). After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software, and CRBN levels were normalized to the loading control.
Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation: Cells were treated with this compound or DMSO control for a specified time (e.g., 6 hours). Cell pellets were lysed, and proteins were extracted, reduced, alkylated, and digested with trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide samples were labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.
-
Data Analysis: The raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the DMSO control to determine the selectivity of CRBN degradation.
Conclusion
This compound demonstrates potent and selective degradation of CRBN across a panel of diverse cancer cell lines. Its efficacy, as highlighted by the low nanomolar DC50 values, makes it a valuable chemical probe for elucidating the multifaceted roles of CRBN in cellular physiology and disease. The provided experimental framework offers a robust starting point for researchers aiming to validate and expand upon these findings in their own model systems. The high selectivity observed in quantitative proteomics studies further underscores the utility of this compound as a tool for targeted protein degradation research.
References
A Comparative Guide to the Pharmacokinetic Properties of CRBN-Targeting PROTACs: ZXH-4-137, ARV-825, and dBET1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of ZXH-4-137, a potent and selective Cereblon (CRBN) degrader, against two other well-characterized CRBN-recruiting PROTACs (Proteolysis Targeting Chimeras): ARV-825 and dBET1. While in-vivo pharmacokinetic data for this compound is not currently available in published literature, this guide summarizes its known in-vitro activity and compares it with the available pharmacokinetic data for ARV-825 and dBET1 to offer a valuable resource for researchers in the field of targeted protein degradation.
Introduction to CRBN-Targeting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. CRBN, as a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase for PROTAC-mediated protein degradation. By binding to both CRBN and a protein of interest, these PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The pharmacokinetic properties of these molecules are critical for their therapeutic efficacy and are a key focus of ongoing research.
Comparative Data on this compound and Alternatives
Due to the limited availability of in-vivo pharmacokinetic data for this compound, this section presents its in-vitro degradation profile alongside the reported pharmacokinetic parameters for ARV-825 and dBET1.
Table 1: In-Vitro Degradation Profile of this compound
| Compound | Target | Cell Line | DC50 (Concentration for 50% Degradation) | Notes |
| This compound | CRBN | MM1.S | Potent and selective | Induces ~80% CRBN degradation at 10 nM in MM1.S cells.[1] |
Note: Specific DC50 values for this compound are not detailed in the currently available public literature.
Table 2: Available Pharmacokinetic Parameters of Alternative CRBN-Targeting PROTACs
| Compound | Animal Model | Dose and Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| dBET1 | Mice | 50 mg/kg, IP | 392 nM | - | - | - | [2] |
| ARV-825 | Rats | - | Formulation dependent | - | A nano-formulation resulted in a 5.56-fold increase in AUC. | An improved half-life was observed with a nano-formulation. | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the context of characterizing CRBN-targeting PROTACs.
In-Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the general steps to determine the degradation of a target protein in cultured cells.
Workflow for In-Vitro Protein Degradation Assay
Caption: Workflow for determining in-vitro protein degradation.
-
Cell Culture: Plate cells (e.g., MM1.S) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., this compound, ARV-825, or dBET1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., CRBN, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
In-Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of a compound in an animal model.
Workflow for In-Vivo Pharmacokinetic Study
Caption: Workflow for a typical in-vivo pharmacokinetic study.
-
Animal Acclimatization: Acclimate the animals (e.g., male BALB/c mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Formulation and Administration: Formulate the PROTAC in a suitable vehicle. Administer a single dose of the compound to the animals via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples, calibration standards, and quality control samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis with appropriate software.
Signaling Pathway
The mechanism of action for these CRBN-recruiting PROTACs involves hijacking the E3 ubiquitin ligase complex to induce target protein degradation. The following diagram illustrates this general signaling pathway.
Mechanism of CRBN-Recruiting PROTACs
References
Safety Operating Guide
Proper Disposal of ZXH-4-137: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, selective compounds like ZXH-4-137 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational and disposal plan for this compound, a potent and selective Cereblon (CRBN) degrader Proteolysis Targeting Chimera (PROTAC). Adherence to these procedures is essential to mitigate risks associated with this novel chemical entity.
Given that specific toxicity data for this compound is not publicly available, it must be handled with the utmost care, assuming it is a hazardous substance. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds and PROTACs.[1][2][3]
Summary of Key Chemical and Safety Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | CRBN Degrader PROTAC |
| CAS Number | 2711006-74-3 |
| Molecular Formula | Not publicly available |
| Appearance | Assumed to be a solid |
| Solubility | Likely soluble in DMSO |
| Storage | Long-term storage at -20°C is recommended. |
| Hazard Class | Should be treated as hazardous chemical waste. |
Immediate Safety and Handling Protocol
Prior to any handling of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following experimental protocol outlines the necessary precautions for preparing a solution of this compound.
Objective: To safely prepare a stock solution of this compound for experimental use.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Appropriate personal protective equipment (PPE)
-
Certified chemical fume hood
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses or goggles
-
A standard laboratory coat.[1]
-
-
Engineering Controls: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles or aerosols.[1]
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound solid on an analytical balance inside the fume hood.
-
Use appropriate weighing paper or a tared microcentrifuge tube.
-
Avoid generating dust.
-
-
Solution Preparation:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
Vortex the solution until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term stability.
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.[1][3] Do not dispose of this compound or its solutions down the sanitary sewer.[1]
-
Waste Identification and Segregation:
-
Waste Stream Classification: All waste generated from the use of this compound must be classified as hazardous chemical waste.[1]
-
Segregation: Maintain separate waste streams for solid and liquid waste to ensure proper disposal.[1]
-
Solid Waste: Includes contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, and weighing paper.
-
Liquid Waste: Includes unused stock solutions, experimental solutions containing this compound, and solvents used for decontamination.
-
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1]
-
Liquid Waste: Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Chemical Hazard")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills, if you are trained and it is safe to do so, use a chemical spill kit.
-
Liquid Spills: Absorb the spill with a non-combustible absorbent material like vermiculite or sand.
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
Collect all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and wash the area thoroughly.[1]
-
-
Final Disposal:
-
Store waste containers in a designated, secure, and secondarily contained area within the laboratory, away from general traffic and incompatible materials.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Visualizing Key Processes
To aid in the understanding of the operational and disposal workflows, the following diagrams have been generated.
Caption: PROTAC-mediated degradation of Cereblon (CRBN).
Caption: Waste disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling ZXH-4-137
Disclaimer: This document provides essential safety and logistical guidance for handling ZXH-4-137, a potent and selective CRBN degrader (PROTAC), for research purposes.[1] The information herein is based on best practices for handling potent, biologically active small molecules and investigational compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the official SDS for this compound upon availability and adhere to your institution's environmental health and safety guidelines.
This compound is a hetero-bifunctional molecule designed to induce the degradation of specific target proteins by hijacking the body's natural protein disposal machinery. As a CRBN-engaging degrader, it warrants careful handling due to its high potency and potential for biological activity.
Personal Protective Equipment (PPE)
A comprehensive approach to safety, combining appropriate PPE with robust engineering controls, is crucial when handling potent compounds like this compound. The level of protection should be based on a thorough risk assessment of the specific procedures being performed.[2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) - Disposable, solid-front lab coat with tight-fitting cuffs - Double-gloving with nitrile gloves - Disposable sleeves - ANSI Z87.1-compliant safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are essential to prevent exposure.[1][2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure - Lab coat - ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles - Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat - ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles - Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[1][2] |
| General Laboratory Operations | - Lab coat - ANSI Z87.1-compliant safety glasses - Gloves | Standard laboratory practice to protect against incidental contact.[1][3][4][5] |
Operational Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a secure, designated, and clearly labeled location, following the supplier's recommendations for temperature and any incompatibilities.[6] For long-term storage, -20°C is often recommended for similar compounds.[6]
-
Maintain an accurate inventory and accountability log.
2. Weighing and Solution Preparation:
-
All handling of solid this compound must be conducted in a certified chemical fume hood, a glove box, or another suitable containment enclosure to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, be mindful of generating aerosols.
-
For in vivo studies, house dosed animals in designated cages and handle all animal waste (bedding, feces, urine) as potentially contaminated.[2]
4. Spill and Emergency Procedures:
-
In case of a small spill, cordon off the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[2]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name (this compound), concentration, and any associated hazards.[7]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, typically via incineration at an EPA-permitted facility.[7][8][9] Do not dispose of this material down the drain or in the regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
